molecular formula C40H54O27 B593227 D-(+)-Cellohexose eicosaacetate CAS No. 9012-09-3

D-(+)-Cellohexose eicosaacetate

Cat. No.: B593227
CAS No.: 9012-09-3
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-UHFFFAOYSA-N
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Description

Triacetylcellulose, also known as cellulose triacetate (CTA), is a cellulose ester produced through the complete acetylation of cellulose's hydroxyl groups, resulting in a high degree of substitution . This biomaterial is known for its biocompatibility, biodegradability, and non-toxic nature, making it a valuable and cost-effective polymer for diverse research applications . It is characterized by its insolubility in water, excellent optical clarity, high dielectric constant, and resistance to grease, oil, and common solvents . It is soluble in chlorinated solvents like chloroform and methylene chloride but insoluble in acetone . In biomedical research, Triacetylcellulose is extensively investigated for developing drug delivery systems, tissue engineering scaffolds, and wound dressings . Its excellent electrospinning capability allows for the fabrication of nanofibrous mats that can encapsulate and deliver therapeutic agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and antioxidants . Furthermore, its utility in creating antibacterial materials, often in composites with silver nanoparticles or essential oils, is a key area of study . Another significant application is in membrane technology. Due to its semi-permeable properties, it is used in reverse osmosis for water purification and as a specialized material in centrifugal ultrafiltration devices for sample preparation, such as endotoxin concentration in biopharmaceutical research . In the field of analytical chemistry, microcrystalline cellulose triacetate is recognized as a effective chiral stationary phase for the chromatographic separation of a wide variety of enantiomers in preparative chromatography . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic procedures in humans, nor for personal use.

Properties

IUPAC Name

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282264
Record name 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose
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Molecular Weight

966.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31873-40-2, 9012-09-3
Record name NSC25293
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cellulose, triacetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose
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Record name Cellulose, triacetate
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Foundational & Exploratory

Technical Guide: Synthesis of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of cellohexaose. This document details the core chemical transformations, experimental methodologies, and quantitative data to support research and development activities.

Introduction

This compound is a peracetylated cello-oligosaccharide with six β-(1→4) linked D-glucopyranose units. The hydroxyl groups of each glucose unit are acetylated, resulting in a total of twenty acetate (B1210297) groups. Peracetylated carbohydrates are important intermediates in carbohydrate chemistry, often exhibiting improved solubility in organic solvents and serving as key precursors for the synthesis of various glycosides and other carbohydrate derivatives. This guide outlines a common synthetic approach, beginning with the depolymerization of cellulose (B213188) to obtain cellohexaose, followed by its complete acetylation.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process:

  • Controlled Hydrolysis of Cellulose: Cellulose, a readily available biopolymer, is subjected to controlled hydrolysis to yield a mixture of cello-oligosaccharides of varying degrees of polymerization (DP).

  • Isolation of Cellohexaose: The desired cellohexaose (DP6) is isolated from the mixture of oligosaccharides through chromatographic techniques.

  • Peracetylation of Cellohexaose: The isolated cellohexaose is then fully acetylated to yield this compound.

Synthesis_Pathway Cellulose Cellulose Cello_oligosaccharides Cello-oligosaccharides Mixture (DP = 2-n) Cellulose->Cello_oligosaccharides Controlled Hydrolysis (e.g., Acid Catalysis) Cellohexaose D-(+)-Cellohexaose Cello_oligosaccharides->Cellohexaose Chromatographic Separation Cellohexose_eicosaacetate This compound Cellohexaose->Cellohexose_eicosaacetate Peracetylation (Acetic Anhydride, Catalyst) Experimental_Workflow cluster_hydrolysis Cellulose Hydrolysis cluster_isolation Cellohexaose Isolation cluster_acetylation Peracetylation Cellulose_Start Start with Microcrystalline Cellulose Acid_Treatment Treat with Conc. H3PO4 Cellulose_Start->Acid_Treatment Quenching Quench with Cold Water Acid_Treatment->Quenching Neutralization Neutralize to pH 5-6 Quenching->Neutralization Oligo_Mixture Obtain Cello-oligosaccharide Mixture Neutralization->Oligo_Mixture Column_Prep Prepare Charcoal-Celite Column Oligo_Mixture->Column_Prep Loading Load Oligosaccharide Mixture Column_Prep->Loading Elution Elute with Ethanol-Water Gradient Loading->Elution Fraction_Analysis Analyze Fractions (TLC/HPLC) Elution->Fraction_Analysis Pooling Pool and Concentrate Cellohexaose Fractions Fraction_Analysis->Pooling Dissolution Dissolve Cellohexaose in Pyridine/Acetic Anhydride Pooling->Dissolution Reaction React with Acetic Anhydride (with Catalyst) Dissolution->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Recrystallize to obtain pure product Workup->Purification Final_Product D-(+)-Cellohexose Eicosaacetate Purification->Final_Product

An In-depth Technical Guide to D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of D-(+)-Cellohexose, a hexasaccharide composed of six β(1→4) linked D-glucose units. As a highly purified compound, it serves as a specialized enzyme inhibitor, finding applications in the study of diabetes, cancer, and inflammatory disorders.[] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its mechanism of action as an enzyme inhibitor.

Physicochemical Properties

PropertyValueSource/Justification
Molecular Formula C₇₆H₁₀₂O₅₁[][2]
Molecular Weight 1831.59 g/mol []
CAS Number 355012-91-8[2]
Appearance White to off-white solidInferred from related cello-oligosaccharides.
Melting Point Not explicitly available. Likely a high-melting solid, decomposing at elevated temperatures.The unacetylated parent compound, D-(+)-Cellobiose, has a melting point of 239 °C.[3] Acetylation can alter this, but it is expected to remain a solid with a high melting point.
Boiling Point Not available. Decomposes before boiling.Typical for large carbohydrate derivatives.
Solubility Soluble in chloroform (B151607) and dichloromethane.Peracetylation of oligosaccharides generally renders them soluble in chlorinated solvents and less soluble in water.
Optical Rotation Not explicitly available. Expected to be optically active.The parent D-(+)-Cellohexose is optically active, and the chiral centers are preserved during acetylation.
Storage 4°C[2]
Shipping Temperature Room Temperature[2]

Experimental Protocols

Synthesis of this compound

A general method for the peracetylation of cello-oligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst. The following is a representative protocol adapted from procedures for similar compounds.

Materials:

Procedure:

  • To a reaction vessel, add D-(+)-Cellohexose, acetic anhydride, and a catalytic amount of iodine.[4]

  • Stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize the iodine, followed by ethanol.[4]

  • The crude product is collected by filtration and washed sequentially with hot water and ethanol to remove unreacted starting materials and byproducts.[4]

  • The resulting solid is dried under vacuum to yield crude this compound.

Experimental Workflow for Synthesis

G Synthesis Workflow start Start: D-(+)-Cellohexose reactants Add Acetic Anhydride and Catalyst (e.g., Iodine) start->reactants reaction Stir at 40-50°C Monitor by TLC reactants->reaction quench Quench with Na2S2O3 and Ethanol reaction->quench filter_wash Filter and Wash with Hot Water and Ethanol quench->filter_wash dry Dry under Vacuum filter_wash->dry product Product: D-(+)-Cellohexose Eicosaacetate dry->product

Caption: A generalized workflow for the synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product can be achieved using reversed-phase HPLC.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.[6]

  • Detection: UV detector (if a UV-active tag is introduced, though less common for simple acetylation) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.

  • Procedure: The crude product is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected onto the column. The gradient is run to separate the fully acetylated product from partially acetylated intermediates and other impurities. Fractions corresponding to the desired product are collected, and the solvent is removed under reduced pressure.

Experimental Workflow for Purification

G Purification Workflow start Crude D-(+)-Cellohexose Eicosaacetate dissolve Dissolve in Acetonitrile/Water start->dissolve hplc Inject onto C18 HPLC Column Gradient Elution dissolve->hplc collect Collect Fractions of Pure Product hplc->collect evaporate Remove Solvent (Rotary Evaporation) collect->evaporate product Purified D-(+)-Cellohexose Eicosaacetate evaporate->product

Caption: A typical workflow for the HPLC purification of the target compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons of the glucose units, the ring protons, and the methyl protons of the numerous acetate (B1210297) groups. The integration of these signals can confirm the degree of acetylation.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the anomeric carbons, the ring carbons, and the carbonyl and methyl carbons of the acetate groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used for complete assignment of the proton and carbon signals.[7]

Mechanism of Action: Enzyme Inhibition

This compound is described as a specialized enzyme inhibitor.[] While the specific enzymes it targets and its precise mechanism of inhibition are not extensively detailed in the available literature, its structural similarity to natural cello-oligosaccharides suggests it likely acts as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.

Proposed Signaling Pathway: Glycosidase Inhibition

Glycosidases are crucial for the breakdown of complex carbohydrates. Inhibitors of these enzymes are of significant interest in the management of diseases like diabetes, where they can slow down the digestion of carbohydrates and the subsequent rise in blood glucose levels.

The mechanism of inhibition by this compound can be conceptualized as competitive inhibition. The molecule, due to its structural resemblance to the natural substrate (cello-oligosaccharides), can bind to the active site of a glycosidase. However, the presence of the bulky and non-hydrolyzable acetate groups prevents the enzyme from catalyzing the cleavage of the glycosidic bonds. This occupation of the active site blocks the entry of the natural substrate, thereby inhibiting the enzyme's activity.

G Glycosidase Inhibition Pathway enzyme Glycosidase (Active Enzyme) binding Binding to Active Site enzyme->binding substrate Natural Substrate (e.g., Cello-oligosaccharide) substrate->binding inhibitor D-(+)-Cellohexose Eicosaacetate inhibitor->binding Competes with Substrate hydrolysis Hydrolysis binding->hydrolysis inhibition Inhibition (Inactive Complex) binding->inhibition Forms Stable Complex products Breakdown Products (e.g., Glucose) hydrolysis->products

References

D-(+)-Cellohexose Eicosaacetate: A Putative Enzyme Inhibitor Awaiting Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Cellohexose eicosaacetate is a commercially available peracetylated derivative of cellohexaose, a glucose hexamer linked by β-1,4 glycosidic bonds. It is marketed as a specialized enzyme inhibitor for research applications in diabetes, cancer, and inflammatory disorders. However, a comprehensive review of publicly accessible scientific literature and product documentation reveals a significant gap in knowledge regarding its specific mechanism of action. To date, there are no published studies that definitively identify its molecular targets, characterize its enzyme inhibition kinetics, or describe the signaling pathways it may modulate.

This technical guide provides a framework for understanding the potential action of this compound based on the known biological activities of related acetylated oligosaccharides. It further outlines a systematic approach for researchers to elucidate its mechanism of action, complete with hypothetical experimental workflows and conceptual signaling pathway diagrams.

Introduction: The Potential of Acetylated Oligosaccharides

Oligosaccharides play crucial roles in numerous biological processes, and their synthetic derivatives are of significant interest in drug discovery. Acetylation, the addition of acetyl groups to hydroxyl moieties, is a common chemical modification that can dramatically alter the physicochemical properties of a carbohydrate. Peracetylation, where all available hydroxyls are acetylated, renders the molecule significantly more lipophilic. This increased lipophilicity can enhance cell membrane permeability, a critical factor for intracellular drug action.

While the specific targets of this compound are unknown, its structural class suggests potential interactions with carbohydrate-processing enzymes, such as glycosidases, or carbohydrate-binding proteins like lectins. Its suggested use in diabetes, cancer, and inflammation research points towards potential modulation of pathways central to these diseases.

Hypothetical Mechanisms of Action

Given its structure as a fully acetylated cello-oligosaccharide, this compound could function as an enzyme inhibitor through several plausible mechanisms:

  • Glycosidase Inhibition: Many glycosidase inhibitors are sugar mimics that bind to the enzyme's active site. While the bulky acetyl groups might prevent binding to some glycosidases, they could also confer specificity for others. Inhibition could be competitive, non-competitive, or uncompetitive.

  • Modulation of Carbohydrate-Binding Proteins: Lectins are proteins that recognize specific carbohydrate structures and are involved in cell adhesion, signaling, and immune responses. The acetyl groups could either block or enhance the binding of the cellohexaose backbone to specific lectins implicated in cancer and inflammation.

  • Intracellular Effects Following Deacetylation: Once inside the cell, non-specific esterases could potentially remove the acetyl groups, releasing cellohexaose or partially acetylated intermediates. These could then interfere with intracellular glycosidases or other metabolic enzymes.

Framework for Elucidating the Mechanism of Action

For researchers investigating the inhibitory properties of this compound, a structured experimental approach is necessary. The following workflow outlines the key steps to identify its target and characterize its mechanism.

Experimental Protocols

Protocol 1: Target Identification via Enzyme Panel Screening

  • Objective: To identify the class of enzymes inhibited by this compound.

  • Methodology:

    • Dissolve this compound in a suitable solvent (e.g., DMSO).

    • Perform high-throughput screening against a panel of purified enzymes, including various glycosidases (e.g., α-glucosidase, β-glucosidase, cellulases), proteases, kinases, and phosphatases.

    • Utilize commercially available assay kits that measure enzyme activity via a fluorescent or colorimetric readout.

    • A primary screen at a single high concentration (e.g., 10-50 µM) can identify potential hits.

    • Confirm any initial hits by repeating the assay.

Protocol 2: Enzyme Inhibition Kinetics

  • Objective: To determine the potency (IC50) and mode of inhibition (e.g., competitive, non-competitive) for a confirmed enzyme target.

  • Methodology:

    • IC50 Determination:

      • Perform the enzyme assay with a fixed concentration of the enzyme and its substrate.

      • Test a range of concentrations of this compound (e.g., from nanomolar to micromolar).

      • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • Mechanism of Inhibition Study:

      • Perform the enzyme assay with varying concentrations of the substrate in the presence of different fixed concentrations of this compound.

      • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine changes in Km and Vmax, which will indicate the mode of inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

    • Binding of the inhibitor is expected to stabilize the target protein, resulting in a higher melting temperature.

Data Presentation

As no quantitative data for this compound is currently available, the following table is a template that researchers can use to structure their findings from the experiments described above.

Enzyme TargetInhibitorIC50 (µM)Ki (µM)Mode of InhibitionAssay Conditions
e.g., β-GlucosidaseThis compound[Experimental Value][Experimental Value][e.g., Competitive][Buffer, pH, Temp.]
e.g., Kinase XThis compound[Experimental Value][Experimental Value][e.g., Non-competitive][Buffer, pH, Temp.]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by an inhibitor of this class.

Experimental_Workflow cluster_screening Phase 1: Target Identification cluster_kinetics Phase 2: Kinetic Characterization cluster_validation Phase 3: Cellular Validation cluster_conclusion Outcome start D-(+)-Cellohexose Eicosaacetate screen Enzyme Panel Screen (Glycosidases, Kinases, etc.) start->screen hit Identify Potential Enzyme 'Hits' screen->hit ic50 IC50 Determination hit->ic50 moi Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) ic50->moi cetsa Cellular Thermal Shift Assay (CETSA) moi->cetsa cell_based Cell-Based Functional Assays (e.g., Proliferation, Cytokine Release) cetsa->cell_based conclusion Elucidated Mechanism of Action cell_based->conclusion

Caption: A logical workflow for the characterization of a novel enzyme inhibitor.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nfkb_i NF-κB -- IκBα (Inactive Complex) kinase_cascade->nfkb_i nfkb_a NF-κB (Active) nfkb_i->nfkb_a Phosphorylation of IκBα transcription Gene Transcription nfkb_a->transcription cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines inhibitor Potential Target for This compound (Hypothetical) inhibitor->kinase_cascade

Caption: A generic inflammatory signaling pathway (NF-κB) as a hypothetical target.

Conclusion and Future Directions

This compound represents an intriguing but poorly understood research compound. While its peracetylated cellohexaose structure suggests potential as an enzyme inhibitor, the absence of published data makes any claims about its mechanism of action speculative. The immediate future for this compound lies in fundamental research to identify its molecular target(s) and characterize its biological activity. The experimental framework provided in this guide offers a clear path for researchers to undertake this essential work. Such studies will be critical to validate its purported utility in the fields of diabetes, cancer, and inflammation, and to unlock its potential as a tool for basic research or as a lead for therapeutic development.

Solubility Profile of D-(+)-Cellohexaose Eicosaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of D-(+)-Cellohexaose eicosaacetate, a fully acetylated derivative of cellohexaose. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document outlines the expected solubility behavior based on the principles of carbohydrate chemistry and the known solubility of analogous peracetylated oligosaccharides. Furthermore, it details standardized experimental protocols for determining the solubility of this compound in various laboratory solvents, ensuring reproducible and accurate measurements. This guide is intended to be a valuable resource for researchers working with D-(+)-Cellohexaose eicosaacetate in fields such as drug development, material science, and biochemistry.

Introduction

D-(+)-Cellohexaose eicosaacetate is a derivative of cellohexaose, an oligosaccharide composed of six β(1→4) linked D-glucose units. In this modified form, all hydroxyl groups of the cellohexaose have been acetylated, resulting in an eicosaacetate ester. This peracetylation significantly alters the physicochemical properties of the parent oligosaccharide, most notably its solubility. The presence of the numerous acetyl groups masks the hydrophilic hydroxyl groups, rendering the molecule significantly more hydrophobic. Understanding the solubility of D-(+)-Cellohexaose eicosaacetate is crucial for its application in various research and development activities, including formulation studies, biological assays, and as a starting material for further chemical modifications.

Expected Solubility Profile

The complete acetylation of cellohexaose leads to a substantial decrease in its polarity. Consequently, the solubility of D-(+)-Cellohexaose eicosaacetate in aqueous solutions is expected to be extremely low. Conversely, its solubility in organic solvents is anticipated to be significantly higher, particularly in those with moderate to low polarity. Based on studies of other peracetylated carbohydrates, the following table summarizes the expected solubility of D-(+)-Cellohexaose eicosaacetate in different classes of solvents.[1][2][3] It is important to note that these are qualitative predictions, and experimental verification is essential.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to InsolubleThe hydrophobic acetyl groups prevent effective solvation by highly polar, hydrogen-bonding solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileSoluble to Highly SolubleThese solvents can effectively solvate the acetyl groups and the overall nonpolar character of the molecule.[1][2]
Nonpolar Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, HexaneSoluble to Highly SolubleThe nonpolar nature of these solvents allows for favorable interactions with the hydrophobic acetylated oligosaccharide.[3]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of D-(+)-Cellohexaose eicosaacetate requires robust and well-defined experimental protocols. The following methodologies are adapted from established techniques for solubility assessment of chemical compounds, including active pharmaceutical ingredients (APIs).[4][5]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • D-(+)-Cellohexaose eicosaacetate

  • Selected solvents (e.g., water, ethanol, DMSO, chloroform)

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for quantification

Protocol:

  • Add an excess amount of D-(+)-Cellohexaose eicosaacetate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.[4]

  • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample or filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

  • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

  • Quantify the concentration of D-(+)-Cellohexaose eicosaacetate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in units such as mg/mL or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for initial screening.

Materials:

  • D-(+)-Cellohexaose eicosaacetate

  • Selected solvents

  • Analytical balance

  • Filtration apparatus (e.g., filter paper, vacuum filtration setup)

  • Oven

Protocol:

  • Accurately weigh a known amount of D-(+)-Cellohexaose eicosaacetate.

  • Add it to a known volume of the solvent and stir for a set period.

  • Filter the solution to separate the undissolved solid.

  • Carefully collect the undissolved solid from the filter paper.

  • Dry the undissolved solid in an oven until a constant weight is achieved.

  • Weigh the dried, undissolved solid.

  • The amount of dissolved D-(+)-Cellohexaose eicosaacetate is the initial mass minus the mass of the undissolved solid.

  • Calculate the solubility based on the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

experimental_workflow start Start add_excess Add excess D-(+)-Cellohexaose eicosaacetate to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (e.g., HPLC, Spectrophotometry) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

In-depth Technical Guide: D-Cellohexose Eicosaacetate (CAS 355012-91-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Cellohexose eicosaacetate (CAS 355012-91-8) is a complex carbohydrate derivative identified as a specialized enzyme inhibitor.[] Its potential applications in biomedical research, particularly in the fields of diabetes, cancer, and inflammatory disorders, are of growing interest.[] This document provides a comprehensive overview of the publicly available technical information regarding D-Cellohexose eicosaacetate, including its chemical properties, synthesis, and purported biological activities. However, it is important to note that detailed experimental data, specific quantitative metrics of biological activity, and defined signaling pathway interactions are not extensively documented in the public domain.

Chemical Identity and Properties

D-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, which is an oligosaccharide derived from cellulose (B213188). One source indicates it is synthesized by the esterification of cellulose with eicosapentaenoic acid (EPA), a polyunsaturated fatty acid.

Table 1: Physicochemical Properties of D-Cellohexose Eicosaacetate

PropertyValueSource(s)
CAS Number 355012-91-8N/A
Molecular Formula C₇₆H₁₀₂O₅₁[]
Molecular Weight 1831.59 g/mol []
Synonyms D-(+)-Cellohexose Eicosaacetate; O-2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-D-glucopyranose tetraacetateN/A
Physical Description White to off-white powderN/A
Solubility Soluble in various organic solventsN/A

Synthesis

General Synthesis Method

A described method for the synthesis of this compound involves the esterification of cellulose with eicosapentaenoic acid (EPA). While a detailed, step-by-step experimental protocol is not available in the reviewed literature, the general workflow can be conceptualized as follows.

G Conceptual Synthesis Workflow for D-Cellohexose Eicosaacetate Cellulose Cellulose (Starting Material) Esterification Esterification Reaction (Catalyst, Solvent, Temperature) Cellulose->Esterification EPA Eicosapentaenoic Acid (EPA) (Acylating Agent) EPA->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Product This compound Purification->Product

Figure 1: Conceptual workflow for the synthesis of D-Cellohexose Eicosaacetate.

Biological Activity and Potential Applications

D-Cellohexose eicosaacetate is described as a specialized enzyme inhibitor with potential utility in studying diabetes, cancer, and inflammatory disorders.[] However, specific enzymes inhibited by this compound and quantitative measures of this inhibition (e.g., IC50 or Ki values) are not detailed in the available literature.

Potential Anti-Inflammatory Mechanism

Given its purported use in studying inflammatory disorders, a hypothetical mechanism of action could involve the modulation of key inflammatory signaling pathways. While no direct evidence links D-Cellohexose eicosaacetate to specific pathways, common targets for anti-inflammatory compounds include the NF-κB and MAPK signaling cascades, as well as enzymes like COX-2.

G Hypothetical Anti-Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK Cascades (p38, JNK, ERK) Stimulus->MAPK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Gene Expression COX2 COX-2 MAPK->COX2 Upregulates Expression MAPK->Cytokines Upregulates Gene Expression Prostaglandins Prostaglandins COX2->Prostaglandins Produces Compound D-Cellohexose Eicosaacetate (Hypothetical Inhibition) Compound->IKK Compound->MAPK Compound->COX2

Figure 2: A diagram of potential anti-inflammatory signaling pathways that could be targeted.

Future Research Directions

The current body of public knowledge on D-Cellohexose eicosaacetate (CAS 355012-91-8) is limited. To fully understand its therapeutic potential, further research is necessary in the following areas:

  • Target Identification: Elucidating the specific enzyme(s) that D-Cellohexose eicosaacetate inhibits is crucial.

  • Quantitative Biological Assays: Performing dose-response studies to determine key pharmacological parameters such as IC50, EC50, and Ki values is essential for characterizing its potency and efficacy.

  • Mechanism of Action Studies: Investigating the effects of D-Cellohexose eicosaacetate on specific signaling pathways (e.g., NF-κB, MAPK, etc.) in relevant cell-based models will clarify its molecular mechanism.

  • In Vivo Studies: Evaluating the efficacy and safety of D-Cellohexose eicosaacetate in animal models of diabetes, cancer, and inflammatory diseases is a critical next step in its development as a potential therapeutic agent.

Conclusion

D-Cellohexose eicosaacetate represents a molecule of interest for researchers in drug discovery and development. Its characterization as an enzyme inhibitor suggests potential therapeutic applications. However, the lack of detailed, publicly available experimental data necessitates further investigation to validate its biological activities and elucidate its mechanism of action. The information presented in this guide is based on the limited data currently available and should be considered a starting point for future research endeavors.

References

A Technical Guide to the Structural Characterization of D-(+)-Cellohexaose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexaose is a hexasaccharide composed of six β-(1→4) linked D-glucose units. Its fully acetylated derivative, D-(+)-Cellohexaose eicosaacetate, is a compound of interest in carbohydrate chemistry and may have applications in various fields, including drug delivery and materials science, due to its altered solubility and potential for specific interactions. This technical guide outlines the probable methodologies for its synthesis and detailed structural characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of D-(+)-Cellohexaose and its peracetylated form is presented below.

PropertyD-(+)-CellohexaoseD-(+)-Cellohexaose Eicosaacetate (Predicted)
Molecular Formula C36H62O31C76H102O51
Molecular Weight 990.86 g/mol [1]1831.58 g/mol
Appearance White to off-white powderExpected to be a white crystalline solid
Solubility Soluble in waterInsoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), DMSO)
Degree of Acetylation 020

Experimental Protocols

Synthesis of D-(+)-Cellohexaose Eicosaacetate

The synthesis of D-(+)-Cellohexaose eicosaacetate can be achieved through the peracetylation of D-(+)-Cellohexaose. A common and effective method involves the use of acetic anhydride (B1165640) with a catalyst.

Materials:

Procedure:

  • Dissolution: Dissolve D-(+)-Cellohexaose in pyridine. The reaction should be carried out in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add cold water or ethanol to quench the excess acetic anhydride.

  • Extraction: Extract the product into dichloromethane or chloroform. Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Structural Characterization Techniques

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For D-(+)-Cellohexaose eicosaacetate, 1H and 13C NMR, along with 2D techniques like COSY and HSQC, would provide detailed structural information.[3][4]

Sample Preparation:

  • Dissolve a few milligrams of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected 1H NMR Data (in CDCl3): The proton NMR spectrum is expected to show characteristic signals for the anomeric protons, the ring protons, and the methyl protons of the acetyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 5.5m6HAnomeric protons (H-1)
~3.5 - 4.5m36HRing protons (H-2, H-3, H-4, H-5, H-6a, H-6b)
~1.9 - 2.2s60HMethyl protons of acetyl groups

Expected 13C NMR Data (in CDCl3): The carbon NMR spectrum will show signals for the anomeric carbons, the other ring carbons, and the carbonyl and methyl carbons of the acetyl groups.

Chemical Shift (δ, ppm)Assignment
~169 - 171Carbonyl carbons of acetyl groups
~99 - 102Anomeric carbons (C-1)
~68 - 78Ring carbons (C-2, C-3, C-4, C-5)
~61 - 63C-6 carbons
~20 - 21Methyl carbons of acetyl groups

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5][6] Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

Sample Preparation:

  • For ESI-MS, dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile, with or without the addition of a salt (e.g., sodium acetate) to promote ion formation.

  • For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion with an adduct, such as [M+Na]+ or [M+K]+. For D-(+)-Cellohexaose eicosaacetate (C76H102O51), the expected monoisotopic mass is 1830.55 Da. Therefore, the [M+Na]+ ion would be observed at an m/z of approximately 1853.54.

  • Fragmentation Pattern: The fragmentation pattern would likely involve the sequential loss of acetyl groups (as acetic acid or ketene) and glycosidic bond cleavages, providing information about the sequence of the sugar units.

Visualizations

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Structural Characterization D-(+)-Cellohexaose D-(+)-Cellohexaose Acetylation Acetylation D-(+)-Cellohexaose->Acetylation Acetic Anhydride, Pyridine Purification Purification Acetylation->Purification Extraction & Recrystallization NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry Purity_Analysis Purity Analysis (TLC, HPLC) Purification->Purity_Analysis

Caption: Workflow for the synthesis and structural characterization of D-(+)-Cellohexaose eicosaacetate.

Molecular Structure and Numbering

Simplified Acetylated Glucose Unit C2 C2 C3 C3 C2->C3 OAc2 OAc C2->OAc2 C4 C4 C3->C4 OAc3 OAc C3->OAc3 C5 C5 C4->C5 OAc4 OAc C4->OAc4 O5 O5 C5->O5 C6 C6 C5->C6 C1 C1 O5->C1 OAc6 OAc C6->OAc6 OAc1 OAc C1->C2 C1->OAc1

Caption: Simplified structure of an acetylated glucose unit within the cellohexaose chain.

References

D-(+)-Cellohexose Eicosaacetate: An Overview of its Presumed Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

D-(+)-Cellohexose eicosaacetate is a complex carbohydrate derivative that has been identified as a specialized enzyme inhibitor.[] This whitepaper aims to provide a comprehensive technical overview of its biological activity and potential molecular targets. However, it is critical to note that detailed, publicly available research on the specific mechanisms and quantitative efficacy of this compound is exceptionally limited. The information presented herein is based on supplier specifications and the broader context of related compounds.

Chemical Identity

CharacteristicValue
CAS Number 355012-91-8
Molecular Formula C₇₆H₁₀₂O₅₁
Molecular Weight 1831.59 g/mol
Synonyms O-2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-...

Reported Biological Activity

This compound is marketed as a tool for research in several key therapeutic areas, suggesting a range of biological activities. According to suppliers, it is used for studying:

  • Diabetes: This suggests a potential role in modulating carbohydrate-metabolizing enzymes.

  • Cancer: Indicating possible anti-proliferative or cytotoxic effects.

  • Inflammatory Disorders: Pointing towards an ability to interfere with inflammatory pathways.[]

Despite these broad claims, specific biological targets and quantitative data on the activity of this compound are not available in peer-reviewed literature.

Postulated Targets and Mechanism of Action

Given its structural similarity to cello-oligosaccharides, it is plausible that this compound may act as an inhibitor of glycosidases or other carbohydrate-binding proteins. The extensive acetylation would significantly alter its solubility and steric profile compared to its parent molecule, D-(+)-Cellohexose, likely leading to a different target profile or mechanism of inhibition.

Due to the lack of specific data, any discussion of signaling pathways remains speculative. A logical workflow for investigating its mechanism of action is proposed below.

Caption: Proposed workflow for elucidating the biological targets and mechanism of action of this compound.

Quantitative Data

A thorough search of scientific databases and supplier information did not yield any quantitative data regarding the biological activity of this compound. This includes, but is not limited to:

  • IC₅₀ or EC₅₀ values for any specific enzyme or cell line.

  • Kinetic inhibition constants (Kᵢ, Kᵢ').

  • Data from in vivo efficacy studies.

The absence of such data prevents a detailed comparison with other known inhibitors.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not publicly available. For researchers interested in evaluating this compound, standard protocols for enzyme inhibition, cell viability, and inflammation assays would need to be adapted. An example of a generalized experimental design for testing its anti-inflammatory potential is outlined below.

Anti_Inflammatory_Assay A RAW 264.7 Macrophages Seeding B Pre-treatment with This compound (Dose-response) A->B C Stimulation with LPS B->C D Incubation C->D E Measurement of Inflammatory Markers (e.g., NO, TNF-α, IL-6) D->E

Caption: A generalized workflow for assessing the in vitro anti-inflammatory activity of this compound.

Conclusion

This compound is a commercially available research chemical with purported applications in the study of diabetes, cancer, and inflammation. However, there is a significant gap in the scientific literature regarding its specific biological targets, mechanism of action, and quantitative efficacy. The information provided by suppliers is of a general nature and is not substantiated by published, peer-reviewed data.

For researchers and drug development professionals, this compound represents a molecule with potential for discovery, but its utility is currently hampered by the lack of foundational biological data. The workflows presented in this document offer a starting point for a systematic investigation into its properties. Any research on this compound would be novel and would contribute significantly to the understanding of its biological function. It is recommended that any use of this compound be preceded by rigorous in-house validation and characterization.

References

The Dawn of a New Bioactive Frontier: A Technical Guide to the Discovery and History of Cello-Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and burgeoning therapeutic potential of cello-oligosaccharides (COS) is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these complex carbohydrates, from their initial identification to their current status as promising bioactive molecules.

Cello-oligosaccharides are short-chain polymers of glucose molecules linked by β-1,4-glycosidic bonds, typically comprising two to ten glucose units. Their story begins with the foundational discovery of cellulose (B213188) by the French chemist Anselme Payen in 1838, who isolated this fundamental component of the plant cell wall.[1][2][3] It wasn't until nearly a century later, in 1920, that Hermann Staudinger elucidated the polymeric structure of cellulose, paving the way for a deeper understanding of its constituent parts.[2] While the precise moment of the first isolation and characterization of individual cello-oligosaccharides is not definitively documented in a single seminal publication, their identification emerged from the broader, intensive research into the enzymatic and acidic hydrolysis of cellulose throughout the 20th century. This body of work, aimed at understanding the structure of cellulose and its degradation, naturally led to the observation and characterization of its shorter oligomeric fragments.

This guide summarizes the key quantitative data in easily comparable tables, offers detailed experimental protocols for pivotal research, and presents mandatory visualizations of critical biological pathways.

Physicochemical Properties and Prebiotic Potential

Cello-oligosaccharides with a degree of polymerization (DP) of six or less are generally water-soluble, a key characteristic that underpins their biological availability.[4] Their primary application in the health and wellness sector stems from their role as prebiotics. As they are resistant to digestion by human enzymes, they travel to the colon intact where they selectively promote the growth of beneficial gut bacteria.

PropertyValue/DescriptionReferences
Composition Linear chains of β-1,4-linked D-glucose units.[4]
Solubility DP ≤ 6 are generally water-soluble.[4]
Prebiotic Effect Stimulates growth of beneficial gut bacteria.[4][5]
Probiotic Growth Stimulation Up to 4.1-fold increase in certain probiotic strains.[6]

Production and Purification of Cello-Oligosaccharides

The production of cello-oligosaccharides is primarily achieved through the controlled hydrolysis of cellulosic materials. Lignocellulosic biomass, such as agricultural and forestry residues, serves as a readily available and sustainable feedstock.[7] Both acidic and enzymatic hydrolysis methods are employed, with the latter gaining favor due to its milder reaction conditions and higher specificity, which minimizes the production of unwanted byproducts.[7]

A typical enzymatic production might yield a mixture of cello-oligosaccharides with varying degrees of polymerization. For instance, one study reported a distribution of 33% cellotriose (B13521) (DP3), 34% cellotetraose (B13520) (DP4), 24% cellopentaose (B43506) (DP5), and 9% cellohexaose (DP6) by weight.[4]

ParameterEnzymatic HydrolysisAcid HydrolysisReferences
Process Utilizes cellulase (B1617823) enzymes for controlled depolymerization.Employs strong acids to break down cellulose.[7]
Specificity High, leading to a more defined product mixture.Lower, can produce undesirable byproducts.[7]
Reaction Conditions Milder (e.g., pH 4.5-5.0, 40-50°C).Harsh (e.g., high acid concentration, high temperature).
Yield Can be optimized for high yields of specific DP ranges.Can be high but with less control over product distribution.[4]

Experimental Protocols

Enzymatic Production of Cello-Oligosaccharides from Cellulose

This protocol outlines a general procedure for the enzymatic hydrolysis of cellulose to produce a mixture of cello-oligosaccharides.

Materials:

  • Microcrystalline cellulose (substrate)

  • Cellulase enzyme preparation (e.g., from Trichoderma reesei)

  • Citrate (B86180) buffer (pH 4.8)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Heating and stirring apparatus

  • Centrifuge

  • Filtration system (e.g., 0.22 µm filter)

Procedure:

  • Prepare a suspension of microcrystalline cellulose in citrate buffer at a desired concentration (e.g., 5-10% w/v).

  • Adjust the pH of the suspension to the optimal range for the cellulase enzyme (typically pH 4.5-5.0).

  • Pre-heat the slurry to the optimal temperature for the enzyme (e.g., 50°C).

  • Add the cellulase enzyme preparation to the slurry at a specific enzyme-to-substrate ratio.

  • Incubate the reaction mixture with continuous stirring for a predetermined time (e.g., 24-72 hours). The reaction time can be varied to control the degree of polymerization of the resulting oligosaccharides.

  • Stop the reaction by inactivating the enzyme, for example, by heating the mixture to 100°C for 10 minutes.

  • Separate the insoluble residual cellulose by centrifugation.

  • Clarify the supernatant containing the cello-oligosaccharides by filtration.

  • The resulting solution can be concentrated and further purified.

Purification of Cello-Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation and purification of cello-oligosaccharides from a crude hydrolysate.

Materials:

  • Crude cello-oligosaccharide mixture

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • HPLC system equipped with a refractive index detector (RID)

  • Amino-propyl stationary phase column

Procedure:

  • Dissolve the crude cello-oligosaccharide mixture in a mobile phase of acetonitrile and water (e.g., 70:30 v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with an amino-propyl column.

  • Equilibrate the column with the mobile phase at a constant flow rate.

  • Inject the prepared sample onto the column.

  • Elute the cello-oligosaccharides isocratically with the acetonitrile/water mobile phase.

  • Monitor the elution profile using the refractive index detector. Different degrees of polymerization will have distinct retention times.

  • Collect the fractions corresponding to the desired cello-oligosaccharide peaks.

  • The collected fractions can be concentrated by rotary evaporation to obtain the purified cello-oligosaccharides.

Signaling Pathways of Cello-Oligosaccharides

Recent research has unveiled the fascinating role of cello-oligosaccharides as signaling molecules, particularly in the realm of plant immunity. They are now recognized as Damage-Associated Molecular Patterns (DAMPs), which are molecules released from the plant's own cells upon damage, such as during a pathogen attack.

plant_defense_signaling COS Cello-oligosaccharides (DAMPs) Receptor Cell Surface Receptor (e.g., RLKs) COS->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK DefenseGenes Activation of Defense Genes ROS->DefenseGenes MAPK->DefenseGenes

Cello-oligosaccharide-induced plant defense signaling cascade.

In animals and humans, the signaling role of cello-oligosaccharides is primarily understood through their prebiotic action. By modulating the composition and metabolic activity of the gut microbiota, they indirectly influence host physiology, including the immune system. The gut microbiota produces short-chain fatty acids (SCFAs) and other metabolites that can interact with host cells, including intestinal epithelial cells and immune cells, to regulate various functions.

prebiotic_signaling_workflow COS Cello-oligosaccharides GutMicrobiota Gut Microbiota COS->GutMicrobiota Fermentation Fermentation GutMicrobiota->Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate, Propionate, Acetate) Fermentation->SCFAs IECs Intestinal Epithelial Cells SCFAs->IECs ImmuneCells Immune Cells SCFAs->ImmuneCells HostPhysiology Modulation of Host Physiology IECs->HostPhysiology ImmuneCells->HostPhysiology

Indirect signaling of cello-oligosaccharides via gut microbiota modulation.

Future Directions

The study of cello-oligosaccharides is a rapidly evolving field. While their prebiotic potential is well-established, their direct interactions with host cells and their role as signaling molecules in animals and humans are areas of active investigation. Future research will likely focus on elucidating the specific receptors and signaling pathways involved in these interactions, which could unlock new therapeutic applications in areas such as immunology, gastroenterology, and metabolic diseases. The development of more efficient and cost-effective production methods will also be crucial for their widespread application in functional foods, pharmaceuticals, and other industries.

References

D-(+)-Cellohexose Eicosaacetate: A Technical Guide to its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of acetylated oligosaccharides as potential therapeutic agents. Direct research on D-(+)-Cellohexose Eicosaacetate is limited; therefore, this guide draws upon studies of closely related compounds to project its potential therapeutic effects and mechanisms of action. All data presented for analogous compounds should be considered representative and not directly transferable to this compound without further experimental validation.

Introduction

This compound is a fully acetylated derivative of cellohexose, a glucose oligosaccharide. Its chemical formula is C76H102O51 with a molecular weight of 1831.59 g/mol [1]. As a member of the acetylated carbohydrate family, it holds potential as a specialized enzyme inhibitor for research in diabetes, cancer, and inflammatory disorders[1]. The acetylation of polysaccharides is known to enhance their biological activities, including antioxidant, immunomodulatory, and antitumor properties, by increasing their amphiphilicity[2]. This guide provides an in-depth overview of the hypothesized therapeutic potential of this compound based on current research into analogous compounds.

Potential Therapeutic Effects

Anti-Cancer Activity

Acetylated oligosaccharides have demonstrated significant potential in oncology. For instance, acetylated xylo-oligosaccharide (AcXOS) from Hawthorn kernels has been shown to inhibit the growth of colon cancer cells both in vitro and in vivo[3]. The proposed mechanism involves the suppression of the PI3K-Akt signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3[3]. Similarly, acetylated starch nanocrystals have been developed as effective drug delivery systems for doxorubicin (B1662922) in cancer therapy, significantly enhancing its cytotoxicity against HeLa cells[4].

Neuroprotective Effects

Peracetylated chitosan (B1678972) oligosaccharides (PACOs) have shown neuroprotective effects against glutamate-induced cell death in PC12 cells, a common model for neuronal studies. The mechanism is believed to involve the inhibition of apoptosis by modulating the Bax/Bcl-2 ratio and caspase-3 activation[2]. This suggests a potential role for acetylated oligosaccharides in the management of neurodegenerative diseases.

Anti-Inflammatory Properties

The degree of acetylation in oligosaccharides appears to influence their immunomodulatory and anti-inflammatory activities. Studies on O-acetylated chitin (B13524) oligosaccharides have indicated that a higher degree of O-acetylation can lead to better inhibition of inflammatory markers such as IL-6 and iNOS in LPS-induced macrophages[5]. This suggests that this compound, being fully acetylated, could possess potent anti-inflammatory properties.

Prebiotic Potential

Acetylated and butyrylated fructo-oligosaccharides have been shown to promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacillus, and increase the production of short-chain fatty acids (SCFAs)[4]. This indicates a potential application of acetylated cello-oligosaccharides in modulating the gut microbiota and promoting gut health.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on various acetylated oligosaccharides, which may serve as a reference for the potential efficacy of this compound.

Table 1: In Vitro Anti-Cancer Activity of Acetylated Oligosaccharides

CompoundCell LineAssayEndpointResultReference
Acetylated Xylo-oligosaccharide (AcXOS)Hep3BMigration Assay% Inhibition28.6% (at 20 mg/mL)[3]
RKOMigration Assay% Inhibition56.6% (at 20 mg/mL)[3]
Hep3BInvasion Assay% Inhibition68.0% (at 20 mg/mL)[3]
RKOInvasion Assay% Inhibition69.2% (at 20 mg/mL)[3]
DOX-loaded Acetylated Starch Nanocrystals (DS 0.14)HeLaCytotoxicity AssayIC503.8 µg/mL[4]
Free Doxorubicin (DOX)HeLaCytotoxicity AssayIC5021 µg/mL[4]

Table 2: In Vivo Anti-Cancer Activity of Acetylated Oligosaccharides

CompoundAnimal ModelTumor ModelTreatmentEndpointResultReference
Acetylated Xylo-oligosaccharide (AcXOS)Tumor-bearing miceColon cancer HCT116 xenograft5% AcXOS orallyTumor growth inhibition37.2%[3]

Postulated Signaling Pathways

Based on the available literature for analogous compounds, this compound may exert its therapeutic effects through the modulation of key cellular signaling pathways.

PI3K_Akt_Pathway Hypothesized Anti-Cancer Signaling Pathway DCE D-(+)-Cellohexose eicosaacetate Receptor Cell Surface Receptor DCE->Receptor Binds and Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothesized PI3K/Akt signaling pathway inhibition.

Apoptosis_Pathway Hypothesized Neuroprotective Signaling Pathway DCE D-(+)-Cellohexose eicosaacetate Bax Bax DCE->Bax Bcl2 Bcl-2 DCE->Bcl2 Glutamate Glutamate Glutamate->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized modulation of the Bcl-2/Bax apoptotic pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of acetylated oligosaccharides, which can be adapted for this compound.

Synthesis of this compound

This protocol is a general method for the peracetylation of oligosaccharides.

Materials:

Procedure:

  • Dissolve D-(+)-Cellohexose in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Synthesis of D-(+)-Cellohexose eicosaacetate Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT) Cell_Culture->Cytotoxicity Mechanism Mechanistic Assays (e.g., Western Blot for signaling proteins, Apoptosis Assays) Cytotoxicity->Mechanism Animal_Model Animal Model Development (e.g., Xenograft) Mechanism->Animal_Model Treatment Treatment with Compound Animal_Model->Treatment Efficacy Efficacy Evaluation (e.g., Tumor Volume) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

References

In Vitro Stability of D-(+)-Cellohexaose Eicosaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the in vitro stability of D-(+)-Cellohexaose eicosaacetate. While specific stability data for this compound is not extensively available in public literature, this document outlines a robust framework for its evaluation based on established principles for acetylated carbohydrates and oligosaccharides. The guide details experimental protocols for chemical and enzymatic stability assessment, analytical techniques for monitoring degradation, and presents illustrative data in a structured format. Furthermore, it includes visual representations of experimental workflows and potential degradation pathways to aid in study design and data interpretation.

Introduction

D-(+)-Cellohexaose eicosaacetate is a fully acetylated derivative of cellohexaose, an oligosaccharide composed of six β(1→4) linked D-glucose units. The acetylation of hydroxyl groups can significantly alter the physicochemical properties of oligosaccharides, including their solubility, hydrophobicity, and susceptibility to enzymatic degradation. Understanding the in vitro stability of D-(+)-Cellohexaose eicosaacetate is crucial for its potential applications in drug delivery, biomaterials, and other biomedical fields. This guide provides a foundational approach to systematically evaluate its stability under various physiologically relevant conditions.

Chemical Stability Assessment

The primary chemical degradation pathway for D-(+)-Cellohexaose eicosaacetate is likely the hydrolysis of its ester linkages, leading to deacetylation. This process is highly dependent on pH and temperature.

pH-Dependent Stability

The stability of the acetyl groups is expected to be lowest at acidic and alkaline pH values. A pH-rate profile should be established to identify the pH of maximum stability.

Illustrative pH Stability Data for D-(+)-Cellohexaose Eicosaacetate at 37°C

pHBuffer System (0.1 M)Half-life (t½) (hours)Primary Degradation Products
2.0Glycine-HCl12Partially deacetylated cellohexaose, Acetic Acid
4.0Acetate120Partially deacetylated cellohexaose, Acetic Acid
7.4Phosphate (B84403)240Partially deacetylated cellohexaose, Acetic Acid
9.0Borate24Partially deacetylated cellohexaose, Acetic Acid
Temperature-Dependent Stability

Elevated temperatures can accelerate the rate of hydrolysis. Arrhenius plots can be constructed from temperature-dependent degradation data to predict stability at various temperatures.

Illustrative Temperature Stability Data for D-(+)-Cellohexaose Eicosaacetate at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
251.2 x 10⁻⁶160
373.0 x 10⁻⁶64
508.5 x 10⁻⁶22.6

Enzymatic Stability Assessment

The stability of D-(+)-Cellohexaose eicosaacetate should be evaluated in the presence of relevant biological fluids and specific enzymes, such as esterases and glycosidases.

Stability in Biological Media

Incubation in plasma, serum, or simulated intestinal fluid can provide insights into the compound's stability in a complex biological environment.

Illustrative Stability Data in Biological Media at 37°C

MediumHalf-life (t½) (hours)Major Metabolites
Human Plasma8Partially deacetylated cellohexaose, Cellohexaose
Simulated Intestinal Fluid12Partially deacetylated cellohexaose, Cellohexaose
Susceptibility to Specific Enzymes

Evaluating the stability against specific enzymes like porcine liver esterase (a common model for esterase activity) and cellulases can elucidate specific degradation pathways. The high degree of acetylation is expected to confer significant resistance to cellulases.

Illustrative Enzymatic Degradation Data at 37°C

EnzymeConcentrationHalf-life (t½) (hours)Degradation Products
Porcine Liver Esterase10 units/mL4Partially deacetylated cellohexaose, Acetic Acid
Trichoderma reesei Cellulase1 mg/mL> 48Not Detected

Experimental Protocols

Protocol for pH-Dependent Stability Study
  • Preparation of Buffers: Prepare a series of buffers (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5.5, Phosphate for pH 6-8, Borate for pH 9-10) at a constant ionic strength.

  • Sample Preparation: Dissolve D-(+)-Cellohexaose eicosaacetate in a suitable organic co-solvent (e.g., DMSO, ethanol) and dilute with the respective buffers to a final concentration (e.g., 1 mg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the samples in sealed vials at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points, withdraw aliquots and quench the degradation by adding an appropriate solvent or adjusting the pH.

  • Analysis: Analyze the samples for the remaining concentration of D-(+)-Cellohexaose eicosaacetate and the appearance of degradation products using a validated analytical method (see Section 5).

Protocol for Enzymatic Stability Study
  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme (e.g., porcine liver esterase) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of D-(+)-Cellohexaose eicosaacetate.

  • Reaction Initiation: Add the substrate to the pre-warmed enzyme solution to initiate the reaction. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Sampling and Quenching: At various time points, withdraw aliquots and stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid, an organic solvent like acetonitrile, or by heat inactivation).

  • Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the substrate and its metabolites.

Analytical Methodology

A validated, stability-indicating analytical method is essential for accurate quantification.

Recommended Analytical Techniques

TechniquePrincipleApplication
HILIC-ELSD Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection.[1]Separation and quantification of both the parent compound and its more polar, deacetylated products.
RP-HPLC-UV/MS Reversed-Phase High-Performance Liquid Chromatography with UV or Mass Spectrometric detection.Suitable if the compound has a UV chromophore or for mass identification of degradation products.
NMR Spectroscopy Nuclear Magnetic Resonance.Structural elucidation of degradation products and for tracking the deacetylation process by observing changes in acetyl proton signals.

Visualizations

Experimental Workflow

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_compound Prepare Stock Solution of D-(+)-Cellohexaose Eicosaacetate incubate Incubate at Controlled Temperature and Conditions prep_compound->incubate prep_media Prepare Buffers, Biological Media, or Enzyme Solutions prep_media->incubate sampling Withdraw Samples at Predetermined Time Points incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by Validated Analytical Method (e.g., HPLC) quench->analyze data Determine Concentration vs. Time analyze->data kinetics Calculate Degradation Kinetics (t½, k) data->kinetics products Identify Degradation Products data->products

Caption: Workflow for in vitro stability testing.

Potential Degradation Pathway

G Potential Degradation Pathway of D-(+)-Cellohexaose Eicosaacetate parent D-(+)-Cellohexaose Eicosaacetate (Fully Acetylated) intermediate Partially Deacetylated Intermediates parent->intermediate Hydrolysis (Chemical or Enzymatic) acetic_acid Acetic Acid parent->acetic_acid final_oligo Cellohexaose (Fully Deacetylated) intermediate->final_oligo Further Hydrolysis intermediate->acetic_acid

Caption: Hydrolytic degradation of the compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest the involvement of D-(+)-Cellohexaose eicosaacetate in specific signaling pathways. Its biological effects, if any, would likely be preceded by its deacetylation to cellohexaose or smaller cello-oligosaccharides. The resulting cello-oligosaccharides could potentially interact with receptors involved in innate immunity or carbohydrate signaling, but this remains speculative.

Conclusion

The in vitro stability of D-(+)-Cellohexaose eicosaacetate is a critical parameter that dictates its suitability for various applications. This guide provides a comprehensive framework for its systematic evaluation. The primary degradation route is anticipated to be the hydrolysis of the ester bonds, a process influenced by pH, temperature, and the presence of esterases. A thorough understanding of these stability characteristics will enable the rational design of formulations and the prediction of the compound's behavior in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Investigation of D-(+)-Cellohexose Eicosaacetate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, there is a notable absence of specific published research on the application of D-(+)-Cellohexose eicosaacetate in cancer cell line studies. Therefore, this document provides a generalized framework and detailed protocols based on the study of other acetylated oligosaccharides and standard methodologies in cancer research. The experimental conditions and observed effects should be determined empirically for this compound.

Introduction

Acetylated carbohydrates have garnered interest in biomedical research for their diverse biological activities. Acetylation can alter the physicochemical properties of oligosaccharides, potentially enhancing their cell permeability and interaction with cellular targets. Studies on related compounds, such as acetylated chitosan (B1678972) oligosaccharides, have suggested various effects on cell signaling pathways, including those involved in apoptosis.[1] This document outlines a series of fundamental experimental protocols to assess the potential anticancer properties of this compound on cancer cell lines, focusing on cytotoxicity, apoptosis induction, and cell cycle alterations.

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and are best presented in a structured tabular format for clarity and comparative analysis.

Table 1: Example of Cytotoxicity Data Presentation for this compound

Cancer Cell LineTreatment Duration (hours)IC50 Value (µM)
MCF-7 (Breast Cancer)24Data to be determined
48Data to be determined
72Data to be determined
A549 (Lung Cancer)24Data to be determined
48Data to be determined
72Data to be determined
HCT116 (Colon Cancer)24Data to be determined
48Data to be determined
72Data to be determined

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Example of Apoptosis Analysis via Annexin V/PI Staining

Cell LineTreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7Control0Data to be determinedData to be determinedData to be determined
Cellohexose EicosaacetateIC50Data to be determinedData to be determinedData to be determined
Cellohexose Eicosaacetate2 x IC50Data to be determinedData to be determinedData to be determined

Table 3: Example of Cell Cycle Distribution Analysis

Cell LineTreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 Population (Apoptotic)
MCF-7Control0Data to be determinedData to be determinedData to be determinedData to be determined
Cellohexose EicosaacetateIC50Data to be determinedData to be determinedData to be determinedData to be determined
Cellohexose Eicosaacetate2 x IC50Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[4][5]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound).

  • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution based on DNA content.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[11]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2 and harvest approximately 1-2 x 10^6 cells.

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13]

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[14]

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Potential Signaling Pathways to Investigate

Based on the effects of other acetylated compounds and common mechanisms of anticancer agents, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid).[15][16][17] Cellular stress can lead to the activation of pro-apoptotic proteins, which then cause mitochondrial outer membrane permeabilization (MOMP).[18] This results in the release of cytochrome c from the mitochondria into the cytosol.[19] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[20][21] Caspase-9, in turn, activates executioner caspases like caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[19][22][23]

Visualizations

G General Experimental Workflow for a Novel Compound cluster_0 Initial Screening start Cancer Cell Lines treat Treat with D-(+)-Cellohexose Eicosaacetate (Dose-Response) start->treat mtt MTT Assay (24, 48, 72h) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle western Western Blot for Apoptosis-Related Proteins (Bcl-2, Bax, Caspases) apoptosis->western

Caption: A general workflow for evaluating the anticancer potential of a novel compound.

G Intrinsic (Mitochondrial) Apoptosis Pathway cluster_bcl2 cluster_mito compound D-(+)-Cellohexose Eicosaacetate stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Regulation stress->bcl2_family bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) bcl2_family->bcl2_anti bax_pro Pro-apoptotic (Bax, Bak) bcl2_family->bax_pro bcl2_anti->bax_pro Inhibits mom_perm Mitochondrial Outer Membrane Permeabilization bax_pro->mom_perm Induces mitochondrion Mitochondrion mitochondrion->mom_perm cyto_c Cytochrome c Release mom_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 protein family.

References

Application Notes and Protocols for D-(+)-Cellohexose Eicosaacetate in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. A key therapeutic strategy in managing type 2 diabetes is the control of postprandial hyperglycemia, often achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract. Oligosaccharides and their derivatives have emerged as a promising class of compounds for this purpose.

D-(+)-Cellohexose eicosaacetate is an acetylated oligosaccharide. While specific research on its direct application in diabetes models is not extensively documented in publicly available literature, its structural similarity to other bioactive oligosaccharides suggests potential as an inhibitor of carbohydrate-digesting enzymes. These application notes provide a comprehensive set of protocols for the evaluation of this compound as a potential therapeutic agent for diabetes. The methodologies outlined below are based on established and widely used in vitro and in vivo models in diabetes research.

I. In Vitro Evaluation of Antidiabetic Activity

A. α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The inhibitory activity of the test compound is determined by the reduction in the rate of p-nitrophenol formation.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (100 mM, pH 6.8).

    • α-Glucosidase solution (from Saccharomyces cerevisiae, 1.0 U/mL in phosphate buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer).

    • This compound stock solution (1 mg/mL in DMSO) and serial dilutions.

    • Acarbose (B1664774) (positive control) stock solution (1 mg/mL in DMSO) and serial dilutions.

    • Sodium carbonate (Na₂CO₃) solution (0.1 M).

  • Assay Procedure:

    • Add 50 µL of phosphate buffer to each well of a 96-well microplate.

    • Add 10 µL of varying concentrations of this compound or acarbose to the respective wells.

    • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Table 1: Illustrative α-Glucosidase Inhibitory Activity of this compound

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
This compound1015.2 ± 1.8150.5 ± 5.2
5035.8 ± 2.5
10048.9 ± 3.1
25065.4 ± 4.0
50082.1 ± 3.7
Acarbose (Positive Control)1025.6 ± 2.185.3 ± 4.5
5045.3 ± 3.0
10060.1 ± 3.5
25078.9 ± 4.2
50091.5 ± 3.9
Note: Data are presented as mean ± SD and are for illustrative purposes only.

Workflow for α-Glucosidase Inhibition Assay

G α-Glucosidase Inhibition Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) plate Add Buffer and Test Compound to 96-well plate prep->plate enzyme Add α-Glucosidase Solution Incubate at 37°C for 15 min plate->enzyme substrate Add pNPG Substrate Incubate at 37°C for 30 min enzyme->substrate stop Stop Reaction with Na₂CO₃ substrate->stop read Measure Absorbance at 405 nm stop->read calc Calculate % Inhibition and IC₅₀ read->calc

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

II. In Vivo Evaluation in a Diabetes Research Model

A. Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the hypoglycemic effect of this compound in a chemically-induced model of type 1 diabetes.

Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[1] A single high dose of STZ induces a state of hyperglycemia that mimics type 1 diabetes.

Experimental Protocol:

  • Animal Model:

    • Male Wistar rats (180-220 g).

    • Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ (60 mg/kg body weight) in 0.1 M cold citrate (B86180) buffer (pH 4.5).

    • Administer a single intraperitoneal (IP) injection of the STZ solution.

    • The control group receives an IP injection of the citrate buffer alone.

    • Provide 5% glucose solution in the drinking water for the first 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.

    • After 72 hours, measure fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.

  • Treatment Protocol:

    • Divide the diabetic rats into the following groups (n=6 per group):

      • Group I: Normal Control (non-diabetic, vehicle-treated)

      • Group II: Diabetic Control (vehicle-treated)

      • Group III: Diabetic + this compound (e.g., 50 mg/kg, oral gavage)

      • Group IV: Diabetic + this compound (e.g., 100 mg/kg, oral gavage)

      • Group V: Diabetic + Glibenclamide (standard drug, e.g., 10 mg/kg, oral gavage)

    • Administer the respective treatments daily for 28 days.

  • Monitoring and Data Collection:

    • Monitor body weight and food and water intake weekly.

    • Measure fasting blood glucose levels on days 0, 7, 14, 21, and 28.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, HbA1c, lipid profile).

    • Euthanize the animals and collect organ tissues (e.g., pancreas, liver) for histopathological examination.

Data Presentation:

Table 2: Illustrative Effect of this compound on Fasting Blood Glucose in STZ-Induced Diabetic Rats

GroupDay 0Day 7Day 14Day 21Day 28
Normal Control95 ± 598 ± 696 ± 497 ± 595 ± 5
Diabetic Control350 ± 25365 ± 30380 ± 28395 ± 35410 ± 32
This compound (50 mg/kg)345 ± 28320 ± 25290 ± 22260 ± 20230 ± 18
This compound (100 mg/kg)355 ± 30305 ± 26265 ± 24220 ± 19180 ± 15
Glibenclamide (10 mg/kg)360 ± 27280 ± 23210 ± 18160 ± 14120 ± 10
Note: Data are presented as mean ± SD (mg/dL) and are for illustrative purposes only.

Workflow for In Vivo STZ-Induced Diabetic Rat Study

G In Vivo STZ-Induced Diabetic Rat Study Workflow acclimatize Acclimatize Rats induce Induce Diabetes with STZ Injection acclimatize->induce confirm Confirm Diabetes (Blood Glucose > 250 mg/dL) induce->confirm group Group Animals confirm->group treat Daily Treatment for 28 Days group->treat monitor Monitor Body Weight, Food/Water Intake, Blood Glucose treat->monitor collect Collect Blood and Tissues for Analysis monitor->collect analyze Biochemical and Histopathological Analysis collect->analyze

Caption: Workflow for the in vivo evaluation in STZ-induced diabetic rats.

III. Mechanistic Studies: Insulin Signaling Pathway

Objective: To investigate the potential effect of this compound on key components of the insulin signaling pathway in an appropriate cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

Principle: Insulin initiates a signaling cascade upon binding to its receptor, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. Investigating the phosphorylation status and expression levels of key proteins in this pathway can elucidate the mechanism of action of a potential antidiabetic compound.

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts or 3T3-L1 preadipocytes in appropriate growth medium.

    • Induce differentiation into myotubes or mature adipocytes, respectively.

  • Treatment:

    • Serum-starve the differentiated cells for 2-4 hours.

    • Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 1 hour).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-IR, IR, p-Akt, Akt, GLUT4).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Glucose Uptake Assay:

    • Perform a 2-deoxy-D-[³H]glucose uptake assay to directly measure the effect of this compound on insulin-stimulated glucose transport.

Data Presentation:

Table 3: Illustrative Effect of this compound on Insulin-Stimulated Glucose Uptake in L6 Myotubes

TreatmentGlucose Uptake (pmol/min/mg protein)Fold Increase over Basal
Basal (No Insulin)150 ± 121.0
Insulin (100 nM)450 ± 353.0
This compound (50 µM) + Insulin585 ± 453.9
This compound (100 µM) + Insulin720 ± 584.8
Note: Data are presented as mean ± SD and are for illustrative purposes only.

Insulin Signaling Pathway Diagram

G Simplified Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

References

Application Notes and Protocols for the Quantification of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a glucose hexamer linked by β-1,4 glycosidic bonds. As a member of the peracetylated carbohydrate family, its increased hydrophobicity compared to its parent oligosaccharide makes it amenable to analysis by a variety of modern analytical techniques. Accurate and precise quantification of this compound is crucial for various applications, including its use as a standard in carbohydrate research, in the development of drug delivery systems, and as a tracer in metabolic studies.

This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The acetyl groups provide a chromophore that allows for detection at low UV wavelengths. A reversed-phase HPLC method is suitable due to the non-polar nature of the peracetylated oligosaccharide.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a reference standard of this compound and dissolve it in acetonitrile (B52724) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile. A typical concentration range would be 10 µg/mL to 500 µg/mL.

  • Dissolve the unknown sample containing this compound in acetonitrile to an expected concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio may require some method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 205 nm.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the calibration standards and the unknown sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Standards C Filter Solutions A->C B Prepare Sample B->C D Inject into HPLC C->D E UV Detection (205 nm) D->E F Integrate Peaks E->F G Create Calibration Curve F->G H Quantify Sample G->H

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of this compound at lower concentrations or in complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV to prepare stock and calibration standards, and the unknown sample. The concentration range for LC-MS can be significantly lower (e.g., 1 ng/mL to 1000 ng/mL).

  • Use a solvent system compatible with the LC-MS interface (e.g., acetonitrile/water with 0.1% formic acid).

2. LC-MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Gradient elution may be required to resolve the analyte from matrix components. A typical gradient could be: 0-1 min 20% B, 1-10 min ramp to 95% B, 10-12 min hold at 95% B, 12-12.1 min return to 20% B, 12.1-15 min re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

    • Curtain Gas: 35 psi

    • Temperature: 500 °C

    • IonSpray Voltage: 5500 V

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS. The precursor ion would be the [M+Na]⁺ or [M+NH₄]⁺ adduct of this compound. Product ions would be determined by infusing a standard solution.

3. Data Analysis:

  • Integrate the peak areas of the selected MRM transitions for the standards and the sample.

  • Construct a calibration curve and quantify the unknown sample as described for the HPLC-UV method.

Quantitative Data Summary
ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Standards & Sample B Filter Solutions A->B C Inject into LC B->C D ESI-MS Detection C->D E Integrate MRM Peaks D->E F Create Calibration Curve E->F G Quantify Sample F->G

Caption: LC-MS workflow for this compound quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate quantification. A value of 30 seconds is often a safe starting point.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

    • Spectral Width: Wide enough to encompass all signals of interest.

3. Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction carefully.

  • Integrate a well-resolved signal from this compound (e.g., the anomeric protons or the acetyl methyl protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

Quantitative Data Summary
ParameterTypical Value
Precision (%RSD)< 1%
AccuracyHigh (as a primary method)
Limit of Quantification (LOQ)Dependent on spectrometer field strength and sample, typically in the low mg/mL range.

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process & Integrate Spectra C->D E Calculate Concentration D->E

Caption: qNMR workflow for this compound quantification.

Conclusion

The choice of analytical technique for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV provides a robust and accessible method for routine analysis. LC-MS is the method of choice for high-sensitivity applications and for analysis in complex biological matrices. qNMR offers the advantage of being a primary ratio method, providing highly accurate and precise results without the need for a specific reference standard of the analyte, but with lower sensitivity compared to LC-MS. The protocols and data presented in these application notes provide a solid foundation for the successful quantification of this compound in a research and development setting.

Application Notes and Protocols: D-(+)-Cellohexose Eicosaacetate as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, a hexamer of glucose units linked by β-1,4-glycosidic bonds. Its structure, featuring ester linkages between the cellohexaose backbone and acetate (B1210297) groups, makes it a potential substrate for various carbohydrate esterases. These enzymes play crucial roles in the breakdown of plant cell wall polysaccharides and are of significant interest in biofuel production, food technology, and as potential drug targets. This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays to characterize carbohydrate esterase activity, with a focus on acetylxylan esterases (AXEs).

Principle of the Assay

The enzymatic assay for this compound is based on the quantification of one or more products of the hydrolysis reaction catalyzed by a carbohydrate esterase. The primary products are partially or fully deacetylated cellohexaose and acetic acid. The rate of formation of these products is proportional to the enzyme activity under defined conditions. Several methods can be employed to monitor the reaction, including direct measurement of released acetic acid, or analysis of the oligosaccharide products.

Potential Enzyme Classes

The enzymes expected to show activity towards this compound belong to the Carbohydrate Esterase (CE) families as classified in the CAZy database. Specifically, Acetylxylan Esterases (AXEs) are strong candidates due to their known ability to remove acetyl groups from xylan (B1165943) and other acetylated polysaccharides.

Data Presentation: Enzyme Kinetics

EnzymeCAZy FamilySubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)
Acetylxylan Esterase (BaAXE)CE7p-Nitrophenyl acetate0.4378.128.040
Acetylxylan Esterase (from Aspergillus luchuensis)Esterase_phbp-Nitrophenyl acetate--7.040
Acetylxylan Esterase (from Aspergillus oryzae)CE1α-Naphthyl acetate--8.030
Trichoderma reesei Acetyl EsteraseCE163-O-acetylated Xylopyranose----
Clostridium thermocellum GH10 XylanaseGH10Acetylated Xylooligosaccharides----

Note: The kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Quantification of Acetic Acid Release by HPLC

This protocol describes the measurement of carbohydrate esterase activity by quantifying the amount of acetic acid released from this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • This compound

  • Purified carbohydrate esterase (e.g., Acetylxylan Esterase)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0, or optimal pH for the enzyme)

  • Sulfuric acid (5 mM) for HPLC mobile phase

  • Acetic acid standards (for calibration curve)

  • Microcentrifuge tubes

  • Heating block or water bath

  • HPLC system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H) and a UV or Refractive Index (RI) detector.

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) due to its limited water solubility. Further dilute in the reaction buffer to the desired final concentration (e.g., 0.1-1.0 mg/mL). Note: The final DMSO concentration in the reaction should be kept low (e.g., <5%) to avoid enzyme inhibition.

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in the reaction buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine 450 µL of the this compound working solution with 50 µL of the enzyme solution. b. As a negative control, prepare a reaction mixture with 50 µL of buffer instead of the enzyme solution. c. Incubate the reactions at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes). Time course experiments are recommended to determine the initial velocity phase.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., an equal volume of 1 M HCl).

  • Sample Preparation for HPLC: a. Centrifuge the terminated reaction mixtures at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitate. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Inject the prepared sample onto the HPLC system. b. Use an isocratic mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min. c. Set the column temperature to 65°C. d. Detect the acetic acid peak using a UV detector at 210 nm or an RI detector.

  • Quantification: a. Prepare a standard curve of known acetic acid concentrations. b. Quantify the amount of acetic acid released in the enzymatic reaction by comparing the peak area to the standard curve. c. Calculate the enzyme activity in units (µmol of acetic acid released per minute) per mg of enzyme.

Protocol 2: Analysis of Deacetylated Oligosaccharide Products by TLC or Mass Spectrometry

This protocol provides a qualitative or semi-quantitative method to analyze the reaction products.

Materials and Reagents:

  • Same as Protocol 1

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., ethyl acetate:acetic acid:water, 3:1:1 v/v/v)

  • Visualizing agent (e.g., p-anisaldehyde solution or ceric ammonium (B1175870) molybdate (B1676688) stain)

  • Mass spectrometer (e.g., MALDI-ToF or ESI-MS)

Procedure:

  • Follow steps 1-4 of Protocol 1 for the enzymatic reaction and termination.

  • TLC Analysis: a. Spot a small volume (e.g., 1-2 µL) of the reaction mixture and the negative control onto a TLC plate. b. Develop the TLC plate in the chosen solvent system until the solvent front reaches near the top. c. Dry the plate and visualize the spots by spraying with the visualizing agent and heating. d. The appearance of new, more polar spots (lower Rf values) in the enzyme-treated sample compared to the control indicates the formation of deacetylated cellohexaose products.

  • Mass Spectrometry Analysis: a. Desalt the reaction mixture if necessary (e.g., using a solid-phase extraction cartridge). b. Analyze the sample by MALDI-ToF MS or direct infusion ESI-MS. c. The mass spectrum of the enzyme-treated sample will show peaks corresponding to the masses of partially and/or fully deacetylated cellohexaose, which will be lower than the mass of the fully acetylated substrate.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Substrate D-(+)-Cellohexose eicosaacetate Solution Incubation Incubate at Optimal Temp & pH Substrate->Incubation Enzyme Carbohydrate Esterase Solution Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Termination Terminate Reaction Incubation->Termination HPLC HPLC Analysis (Acetic Acid) Termination->HPLC MS MS Analysis (Oligosaccharides) Termination->MS TLC TLC Analysis (Oligosaccharides) Termination->TLC Quantification Quantify Product (e.g., Acetic Acid) HPLC->Quantification Activity Calculate Enzyme Activity Quantification->Activity

Caption: Experimental workflow for enzymatic assay of this compound.

Enzyme_Mechanism cluster_substrate Substrate cluster_enzyme Enzyme Active Site cluster_products Products Sub D-(+)-Cellohexose eicosaacetate Enz Carbohydrate Esterase (e.g., AXE) Sub->Enz Binding Prod1 Deacetylated Cellohexaose Enz->Prod1 Hydrolysis Prod2 Acetic Acid Enz->Prod2 Release

Caption: General mechanism of carbohydrate esterase action on this compound.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a hexamer of glucose units linked by β-1,4 glycosidic bonds. Its highly hydrophobic nature, resulting from the twenty acetyl groups, presents unique challenges for analysis and purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such complex molecules. This application note provides a detailed protocol for the analysis of this compound using a normal-phase HPLC method with evaporative light scattering detection (ELSD). The methodology is based on established principles for the separation of large, acetylated oligosaccharides.[1][2]

Materials and Methods

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or amide-based column (e.g., TSK-gel Amide-80, 5 µm, 4.6 x 250 mm) is recommended for the separation of polar analytes like acetylated oligosaccharides.[1]

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Sample: this compound standard.

  • Sample Preparation: Dissolve the this compound standard in a suitable organic solvent such as a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol

A gradient elution method is proposed to achieve optimal separation of this compound from potential impurities and related substances.[2]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (80% Acetonitrile, 20% Water) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Gradient Elution:

    • 0-5 min: Isocratic elution with 80% Acetonitrile, 20% Water.

    • 5-25 min: Linear gradient from 80% Acetonitrile to 60% Acetonitrile.

    • 25-30 min: Isocratic elution with 60% Acetonitrile.

    • 30-35 min: Linear gradient back to 80% Acetonitrile.

    • 35-45 min: Column re-equilibration with 80% Acetonitrile.

  • Detection: Monitor the column effluent using an ELSD. Typical ELSD settings are a drift tube temperature of 50°C and a nebulizer gas pressure of 3.5 bar. These settings may require optimization based on the specific instrument used.

  • Data Analysis: The retention time and peak area of the analyte are used for identification and quantification, respectively.

Data Presentation

The following table summarizes the key parameters of the proposed HPLC method for the analysis of this compound.

ParameterValue
Column TSK-gel Amide-80 (5 µm, 4.6 x 250 mm) or equivalent
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program See Experimental Protocol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 50 °C (optimize as needed)
ELSD Nebulizer Gas Nitrogen at 3.5 bar (optimize as needed)
Expected Retention Time Dependent on the specific system and column, but expected to elute with the described gradient.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Dissolve Standard B Filter Sample A->B E Inject Sample B->E C Prepare Mobile Phases D Equilibrate Column C->D D->E F Gradient Elution E->F G ELSD Detection F->G H Integrate Peak G->H I Quantify H->I

Caption: Workflow for HPLC analysis of this compound.

Discussion

The proposed normal-phase HPLC method provides a robust starting point for the analysis of the highly acetylated and non-chromophoric this compound. The use of an amide-based column with a water/acetonitrile gradient is a well-established technique for separating acetylated oligosaccharides.[1][2] The choice of ELSD is appropriate for this compound as it lacks a strong UV chromophore. For methods requiring higher sensitivity or structural elucidation, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[3][4] Porous graphitized carbon (PGC) columns could also be explored as an alternative stationary phase, as they are known to provide excellent separation for oligosaccharide isomers.[4][5] Method optimization, including adjustments to the gradient slope, flow rate, and detector parameters, may be necessary to achieve the desired resolution and sensitivity for specific applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a hexasaccharide composed of six β-(1→4) linked D-glucose units. The peracetylation of this oligosaccharide enhances its volatility and hydrophobicity, making it amenable to analysis by various mass spectrometry techniques. This document provides detailed application notes and protocols for the comprehensive mass spectrometric analysis of this compound, a critical tool for its characterization, and quality control in various research and development settings.

Mass spectrometry offers high sensitivity and structural elucidation capabilities, providing valuable information on the molecular weight, purity, and fragmentation patterns of this compound. The following protocols are designed to guide researchers in performing robust and reproducible analyses using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C76H102O51
Molecular Weight 1815.6 g/mol
CAS Number 355012-91-8
Structure A linear hexasaccharide of β-(1→4) linked D-glucose, fully acetylated.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For oligosaccharides, derivatization to increase volatility is essential. As this compound is already acetylated, it can be analyzed directly after appropriate sample preparation.

1. Sample Preparation: Peracetylation (if starting from Cellohexose)

  • Objective: To ensure complete acetylation of the oligosaccharide for optimal GC-MS analysis.

  • Reagents: Acetic anhydride (B1165640), Pyridine (B92270).

  • Procedure:

    • Dissolve 1-5 mg of D-(+)-Cellohexose in 1 mL of pyridine in a sealed vial.

    • Add 1 mL of acetic anhydride to the solution.

    • Heat the mixture at 100°C for 1-2 hours.

    • Allow the reaction to cool to room temperature.

    • Evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.

    • Redissolve the dried residue in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-2000.

3. Expected Results and Data Analysis

The GC-MS analysis will provide a chromatogram showing the retention time of the peracetylated cellohexose. The corresponding mass spectrum will display the molecular ion peak and characteristic fragment ions resulting from the cleavage of glycosidic bonds and loss of acetyl groups.[1][2] The fragmentation pattern is crucial for confirming the structure of the oligosaccharide.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It offers high sensitivity and is suitable for quantitative analysis.[3]

1. Sample Preparation

  • Objective: To prepare a solution of this compound suitable for LC-MS analysis.

  • Procedure:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: Porous Graphitized Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or a C18 column for reversed-phase chromatography.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B.

    • 5-30 min: Linear gradient from 5% to 95% B.

    • 30-35 min: 95% B.

    • 35-40 min: Re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 100-3000.

3. Expected Results and Data Analysis

LC-MS analysis will yield a chromatogram with a peak corresponding to this compound. The mass spectrum will show the protonated molecule [M+H]+ and/or adducts with sodium [M+Na]+ or potassium [M+K]+. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.[4]

Protocol 3: MALDI-TOF MS Analysis

MALDI-TOF MS is a rapid and sensitive technique for the analysis of large biomolecules, including oligosaccharides. It provides accurate molecular weight determination.

1. Sample Preparation

  • Objective: To co-crystallize the analyte with a suitable matrix for MALDI analysis.

  • Reagents: 2,5-Dihydroxybenzoic acid (DHB) matrix, Trifluoroacetic acid (TFA).

  • Procedure:

    • Prepare a 10 mg/mL solution of DHB in 50% acetonitrile/0.1% TFA.

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Mix the analyte solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. MALDI-TOF MS Instrumentation and Conditions

  • Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF or equivalent.

  • Laser: 337 nm Nitrogen laser.

  • Mode: Reflectron, positive ion mode.

  • Acceleration Voltage: 25 kV.

  • Laser Fluence: Optimized for best signal-to-noise ratio.

  • Calibration: Use a suitable calibrant mixture (e.g., peptide or protein standards) to calibrate the instrument.

3. Expected Results and Data Analysis

The MALDI-TOF mass spectrum will show a prominent peak corresponding to the sodiated adduct [M+Na]+ of this compound. The high mass accuracy of TOF analyzers allows for confident molecular formula confirmation.

Quantitative Data Presentation

The following table presents representative quantitative data that could be obtained from an LC-MS analysis of this compound, demonstrating the linearity and reproducibility of the method.

Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area% RSD
115,23415,89015,54215,5552.1
578,91080,12379,55079,5280.8
10160,345158,990161,050160,1280.7
25405,670401,230408,950405,2830.9
50810,450815,600808,900811,6500.4

Note: This data is illustrative and serves as an example of expected performance.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition and Processing start This compound Sample dissolve Dissolution in appropriate solvent start->dissolve filter Filtration (0.22 µm) dissolve->filter lc_ms LC-MS Analysis filter->lc_ms gc_ms GC-MS Analysis (after derivatization if needed) filter->gc_ms maldi_tof MALDI-TOF MS Analysis filter->maldi_tof acquisition Data Acquisition (MS and MS/MS Spectra) lc_ms->acquisition gc_ms->acquisition maldi_tof->acquisition processing Data Processing and Interpretation acquisition->processing quantitation Quantitation processing->quantitation characterization Structural Characterization processing->characterization

Caption: Workflow for the mass spectrometry analysis of this compound.

Fragmentation Pathway of Peracetylated Hexasaccharide

fragmentation cluster_glycosidic Glycosidic Bond Cleavage cluster_acetyl Acetyl Group Loss parent [M+Na]+ b_ions B-type ions (non-reducing end) parent->b_ions Yn ions y_ions Y-type ions (reducing end) parent->y_ions Bn ions loss_ac Loss of Acetyl Groups (-42 Da) parent->loss_ac loss_acooh Loss of Acetic Acid (-60 Da) parent->loss_acooh b_ions->loss_ac y_ions->loss_ac

Caption: Common fragmentation pathways for peracetylated oligosaccharides in MS/MS.

References

Application Notes and Protocols: D-(+)-Cellohexose Eicosaacetate in Glycoside Hydrolase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-(+)-Cellohexose eicosaacetate in the study of glycoside hydrolases (GHs). This fully acetylated cello-oligosaccharide serves as a valuable tool for investigating enzyme activity, particularly in the context of biomass degradation where the synergy between different enzyme classes is crucial.

Introduction

This compound is the peracetylated form of cellohexose (B8235720), a hexamer of glucose units linked by β-1,4-glycosidic bonds. While native cello-oligosaccharides are direct substrates for cellulases (a class of glycoside hydrolases), the acetylated form is resistant to direct cleavage by these enzymes. The presence of acetyl groups protects the glycosidic bonds from hydrolysis. This property makes this compound an excellent substrate for studying the activity of carbohydrate esterases, which remove the acetyl groups. Furthermore, it is a powerful tool for investigating the synergistic relationship between carbohydrate esterases and glycoside hydrolases in the breakdown of acetylated cellulose (B213188), a key component of plant biomass. The complete deacetylation of this compound yields cellohexose, which can then be hydrolyzed by cellulases.

The rationale for using this compound in glycoside hydrolase research is multifaceted:

  • Model Substrate for Acetylated Cellulose: It serves as a soluble, well-defined model substrate for the acetylated polysaccharides found in lignocellulosic biomass.

  • Study of Enzyme Synergy: It is ideal for dissecting the synergistic interplay between carbohydrate esterases (e.g., acetyl xylan (B1165943) esterases) and cellulases. Efficient breakdown of biomass often requires the concerted action of these enzyme classes.

  • Assay for Carbohydrate Esterases: The release of acetic acid or the generation of deacetylated cello-oligosaccharides can be monitored to quantify the activity of carbohydrate esterases.

  • Potential for Prodrug and Controlled Release Applications: The acetyl groups can be considered protecting groups that are enzymatically removed to release the active oligosaccharide.

Applications in Glycoside Hydrolase Research

Substrate for Carbohydrate Esterase Activity Assays

This compound is a substrate for various carbohydrate esterases. The activity of these enzymes can be monitored by quantifying the release of acetic acid or by analyzing the formation of partially or fully deacetylated cello-oligosaccharides.

Investigation of Synergistic Enzyme Action

A primary application of this compound is in the study of the synergistic degradation of acetylated polysaccharides by a combination of carbohydrate esterases and glycoside hydrolases (cellulases). The esterases first deacetylate the molecule, making the glycosidic bonds accessible to the cellulases for hydrolysis.

Potential as a Masked Inhibitor

While this compound itself is not a direct inhibitor of most cellulases due to the steric hindrance of the acetyl groups, its enzymatic deacetylation in situ can release cellohexose and its subsequent breakdown product, cellobiose (B7769950). Cellobiose is a known potent inhibitor of many cellobiohydrolases.[1] This allows for the study of product inhibition in a controlled, time-dependent manner, initiated by the action of an esterase.

Quantitative Data

The following tables summarize quantitative data on the enzymatic deacetylation of this compound and the synergistic increase in glucose recovery from acetylated cellulose.

Table 1: Enzymatic Deacetylation of this compound by Various Esterases

EnzymeEnzyme Family% Deacetylation (68 h)
Glucomannan Acetyl Esterase (GAE)CE 245%
Acetyl Xylan Esterase 55 (AXE 55)CE 214%
Cutinase 1 (CUT 1)-13.5%
Other EsterasesVarious< 4%

Data adapted from a study on enzymatic systems for cellulose acetate (B1210297) degradation.[1]

Table 2: Synergistic Effect of Esterase Pretreatment on Glucose Recovery from Cellulose Acetate by Cellulases

Cellulose Acetate (Degree of Substitution)Glucose Recovery (without esterase pretreatment)Glucose Recovery (with esterase pretreatment)
1.815%28%

Data adapted from a study on enzymatic systems for cellulose acetate degradation, demonstrating a significant increase in glucose release after enzymatic deacetylation.[1]

Experimental Protocols

Protocol 1: Assay for Carbohydrate Esterase Activity using this compound

This protocol describes a method to determine the activity of a carbohydrate esterase by measuring the amount of acetic acid released from this compound.

Materials:

  • This compound

  • Carbohydrate esterase of interest

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for substrate solubilization

  • Acetic acid assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

  • Thermostated incubator or water bath

Procedure:

  • Substrate Preparation:

    • Due to the hydrophobic nature of this compound, a stock solution is prepared in an organic solvent such as DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock solution.

    • The final concentration of the organic solvent in the assay should be kept low (typically ≤ 1%) to avoid enzyme denaturation.

  • Enzyme Preparation:

    • Prepare a stock solution of the carbohydrate esterase in the assay buffer.

    • Perform serial dilutions to find a suitable working concentration that results in a linear reaction rate over the desired time course.

  • Assay Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the following in order:

      • Assay buffer

      • This compound stock solution (to a final concentration in the range of 0.1-1 mM)

      • Enzyme solution

    • The final reaction volume will depend on the requirements of the acetic acid assay kit.

    • Include appropriate controls:

      • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic hydrolysis.

      • No-substrate control: Replace the substrate solution with an equal volume of the solvent used for the substrate to account for any background from the enzyme preparation.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30, 60, 90 minutes).

  • Termination of Reaction:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution as recommended by the acetic acid assay kit manufacturer.

  • Quantification of Acetic Acid:

    • Use a commercial acetic acid assay kit to measure the amount of acetate produced in each sample. Follow the manufacturer's instructions.

    • Create a standard curve using known concentrations of acetic acid to determine the concentration of acetate in the experimental samples.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of the enzyme in units such as µmol of acetate released per minute per mg of enzyme (U/mg).

Protocol 2: Coupled Assay for Synergistic Activity of Esterase and Glycoside Hydrolase

This protocol is designed to measure the synergistic activity of a carbohydrate esterase and a cellulase (B1617823) on this compound by quantifying the release of reducing sugars.

Materials:

  • This compound

  • Carbohydrate esterase

  • Cellulase (e.g., a cellobiohydrolase or an endoglucanase)

  • Assay buffer (optimal for both enzymes, or a compromise pH)

  • DMSO for substrate solubilization

  • Reducing sugar assay reagent (e.g., 3,5-Dinitrosalicylic acid (DNS) reagent)

  • Spectrophotometer

  • Thermostated water bath

Procedure:

  • Substrate and Enzyme Preparation:

    • Prepare stock solutions of this compound, carbohydrate esterase, and cellulase as described in Protocol 1.

  • Assay Setup:

    • Prepare the following reaction mixtures in separate tubes:

      • Synergy Reaction: Contains assay buffer, this compound, carbohydrate esterase, and cellulase.

      • Esterase Alone Control: Contains assay buffer, this compound, and carbohydrate esterase.

      • Cellulase Alone Control: Contains assay buffer, this compound, and cellulase.

      • No-Enzyme Control: Contains assay buffer and this compound.

  • Incubation:

    • Incubate all tubes at the optimal temperature for the enzyme pair for a specific time course (e.g., take samples at 0, 30, 60, 120, and 240 minutes).

  • Quantification of Reducing Sugars:

    • At each time point, take an aliquot from each reaction tube and stop the reaction by adding DNS reagent.

    • Heat the samples with DNS reagent (e.g., 95°C for 5-10 minutes) to allow for color development.

    • Cool the samples and measure the absorbance at 540 nm.

    • Use a glucose or cellobiose standard curve to quantify the concentration of reducing sugars released.

  • Data Analysis:

    • Plot the concentration of reducing sugars released over time for each reaction condition.

    • Compare the rate of reducing sugar release in the synergy reaction to the sum of the rates in the individual enzyme controls. A rate in the synergy reaction that is significantly higher than the sum of the individual rates indicates synergistic activity.

Visualizations

Diagram 1: Workflow for Investigating Synergistic Enzyme Activity

Synergy_Workflow cluster_prep Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Analysis cluster_outcome Outcome Substrate D-(+)-Cellohexose Eicosaacetate Solution Reaction Incubate Substrate with Esterase and Cellulase Substrate->Reaction Esterase Carbohydrate Esterase Esterase->Reaction Cellulase Glycoside Hydrolase (Cellulase) Cellulase->Reaction Deacetylation Deacetylation by Esterase Reaction->Deacetylation Step 1 Hydrolysis Hydrolysis by Cellulase Deacetylation->Hydrolysis Step 2 Products Measure Products (Acetic Acid, Reducing Sugars) Hydrolysis->Products Synergy Quantify Synergy Products->Synergy

Caption: Workflow for studying the synergy between esterases and cellulases.

Diagram 2: Signaling Pathway of Acetylated Cellulose Degradation

Degradation_Pathway Substrate D-(+)-Cellohexose Eicosaacetate Intermediate Deacetylated Cellohexose Substrate->Intermediate Deacetylation Product1 Cellobiose Intermediate->Product1 Hydrolysis Product2 Glucose Product1->Product2 Hydrolysis Inhibition Product Inhibition Cellulase Cellulase (e.g., Cellobiohydrolase) Product1->Cellulase inhibits Esterase Carbohydrate Esterase Esterase->Substrate Cellulase->Intermediate Glucosidase β-Glucosidase Glucosidase->Product1

Caption: Enzymatic degradation pathway of this compound.

References

Troubleshooting & Optimization

troubleshooting D-(+)-Cellohexose eicosaacetate degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellohexose eicosaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a highly purified, acetylated oligosaccharide. Its molecular formula is C76H102O51 and it has a molecular weight of 1831.59. It is primarily used in biomedical research as a specialized enzyme inhibitor and as a substrate to study the activity of carbohydrate esterases (deacetylating enzymes). Its applications are found in research areas such as diabetes, cancer, and inflammatory disorders.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it is recommended to store this compound at 4°C.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of acetylated oligosaccharides depends on their degree of acetylation. While some may be soluble in aqueous buffers, highly acetylated compounds like this compound may have limited aqueous solubility and may require polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for complete dissolution. For enzymatic assays, it is crucial to ensure the final concentration of the organic solvent is compatible with enzyme activity.

Q4: How can I monitor the degradation of this compound in my experiment?

A4: Degradation, typically through deacetylation, can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the formation of acetic acid or partially deacetylated products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to observe changes in the acetyl groups.[4][5][6][7]

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound in your experiments.

Issue 1: Inconsistent or No Enzyme Activity Observed

If you are using this compound as a substrate for a deacetylating enzyme and observe lower than expected or no activity, consider the following:

  • Improper Reagent Preparation:

    • Solution: Ensure all components, including buffers, enzyme, and substrate, are prepared correctly and at the proper concentrations. Thaw all frozen reagents completely and mix thoroughly before use.

  • Incorrect Assay Conditions:

    • Solution: Verify that the pH and temperature of your assay are optimal for the enzyme's activity. Most enzymatic assays are sensitive to deviations from their ideal conditions.

  • Enzyme Inactivity:

    • Solution: The enzyme may have lost activity due to improper storage or handling. It is advisable to test the enzyme with a known positive control substrate to confirm its activity.

  • Substrate Insolubility:

    • Solution: this compound may not be fully dissolved in the assay buffer. Consider using a small amount of a compatible organic solvent like DMSO to aid dissolution, ensuring the final solvent concentration does not inhibit the enzyme.

Issue 2: Suspected Degradation of this compound

If you suspect that your this compound is degrading non-enzymatically, review the following potential causes:

  • Inappropriate pH of Solution:

    • Solution: Acetyl groups on carbohydrates are susceptible to hydrolysis under alkaline conditions. Ensure your buffers are within a stable pH range, typically neutral to slightly acidic, unless the experimental protocol requires alkaline conditions.

  • High Temperature:

    • Solution: Elevated temperatures, especially in combination with acidic or alkaline pH, can accelerate the hydrolysis of acetyl groups. Maintain appropriate temperature control throughout your experiment.

  • Contamination:

    • Solution: Microbial contamination can introduce esterases that may degrade the substrate. Use sterile techniques and solutions to prevent contamination.

Data Presentation

The following tables summarize quantitative data related to the stability and enzymatic degradation of acetylated oligosaccharides.

Table 1: Enzymatic Deacetylation of this compound

This table shows the percentage of deacetylation of this compound by different enzymes over a 68-hour period. This data is derived from a study on enzymatic systems for cellulose (B213188) acetate (B1210297) degradation.[3]

Enzyme% Deacetylation after 68 hours
GAE45%
AXE 5514%
CUT 113.5%
Other tested enzymes< 4%

Table 2: General Stability of Acetylated Oligosaccharides under Various pH and Temperature Conditions

Disclaimer: The following data is based on studies of fructo-oligosaccharides and may not be directly representative of this compound, a glucose-based oligosaccharide. However, it provides a general indication of the stability of acetylated carbohydrates.[8][9]

TemperaturepH 2.7 - 3.3Neutral pHAlkaline pH
Room Temperature Generally StableGenerally StablePotential for slow deacetylation
60°C Insignificant HydrolysisGenerally StableIncreased rate of deacetylation
70°C - 80°C Considerable HydrolysisPotential for slow hydrolysisSignificant deacetylation
90°C - 100°C Rapid DegradationSignificant hydrolysisRapid deacetylation

Experimental Protocols

Key Experiment: Enzymatic Deacetylation Assay

This protocol is adapted from a study on the enzymatic degradation of cellulose acetates and can be used to assess the activity of deacetylating enzymes on this compound.[3]

1. Materials:

  • This compound

  • Deacetylating enzyme (e.g., glucomannan (B13761562) acetyl esterase - GAE)

  • 0.1 M Sodium Phosphate (B84403) Buffer (prepare at the optimal pH for the chosen enzyme)

  • HPLC system with a suitable column (e.g., Transgenomic ION-300) and refractive index detector

  • Acetic acid standards for HPLC calibration

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare the reaction mixture in a final volume of 50 mL containing 0.1 M sodium phosphate buffer at the optimal pH for the enzyme.

  • Add this compound to the reaction mixture to a final concentration of 100 mg.

  • Initiate the reaction by adding the enzyme at a concentration of 0.1 U/mg of substrate.

  • Incubate the reaction at the enzyme's optimal temperature.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 68 hours).

  • Stop the enzymatic reaction in the samples (e.g., by heat inactivation or addition of a chemical inhibitor).

  • Analyze the samples by HPLC to quantify the amount of acetic acid released, which corresponds to the degree of deacetylation.

3. HPLC Analysis:

  • Mobile Phase: 0.01 N Sulfuric Acid

  • Flow Rate: 0.325 mL/min

  • Column Temperature: 45°C

  • Detection: Refractive Index

  • Calibration: Use acetic acid standards to create a calibration curve for quantification.

Visualizations

Diagram 1: Experimental Workflow for Enzymatic Deacetylation Assay

G prep Prepare Reagents (Substrate, Enzyme, Buffer) reaction Set up Reaction Mixture prep->reaction incubate Incubate at Optimal Temperature and pH reaction->incubate sample Collect Samples at Time Intervals incubate->sample stop Stop Reaction sample->stop analyze Analyze by HPLC stop->analyze data Data Analysis analyze->data

Caption: Workflow for the enzymatic deacetylation of this compound.

Diagram 2: Troubleshooting Logic for this compound Degradation

G start Unexpected Degradation? enzymatic Is the degradation enzymatic? start->enzymatic Yes non_enzymatic Is the degradation non-enzymatic? start->non_enzymatic No enzyme_issue Check Enzyme Activity and Purity enzymatic->enzyme_issue Yes contamination Check for Microbial Contamination enzymatic->contamination Yes ph_temp Check pH and Temperature of Solutions non_enzymatic->ph_temp Yes storage Verify Proper Compound Storage (4°C) non_enzymatic->storage Yes

Caption: A decision tree for troubleshooting the degradation of this compound.

Diagram 3: Hypothetical Signaling Pathway Modulation

Disclaimer: The following diagram illustrates a general and hypothetical signaling pathway that could be investigated in the context of cancer research where this compound might be used as an enzyme inhibitor. There is currently no direct evidence linking this compound to this specific pathway.

G compound D-(+)-Cellohexose Eicosaacetate enzyme Target Enzyme (e.g., Esterase) compound->enzyme Inhibits pi3k PI3K/Akt Pathway enzyme->pi3k Activates mapk MAPK Pathway enzyme->mapk Activates proliferation Cell Proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibits mapk->proliferation

Caption: Hypothetical modulation of cancer-related signaling pathways by an enzyme inhibitor.

References

Technical Support Center: Optimizing Incubation Time for D-(+)-Cellohexose Eicosaacetate Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme inhibition assays using D-(+)-Cellohexose eicosaacetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pre-incubation time for this compound with the target enzyme?

A1: For a novel or uncharacterized inhibitor like this compound, a standard starting point for pre-incubation is 15-30 minutes.[1] However, the optimal time is highly dependent on the specific enzyme and the binding kinetics of the inhibitor. It is crucial to perform a time-course experiment to determine the ideal pre-incubation period.

Q2: My this compound is precipitating in the assay buffer. How can I resolve this?

A2: this compound is a hydrophobic molecule due to its eicosaacetate substitutions, which can lead to poor aqueous solubility. To address precipitation, consider the following:

  • Use a co-solvent: Dissolve the compound in a small amount of an organic solvent like DMSO before diluting it into the assay buffer.[2] It is critical to keep the final DMSO concentration low (typically <1%) as it can affect enzyme activity.

  • Optimize buffer conditions: High ionic strength buffers can decrease the solubility of hydrophobic compounds. Try using a lower concentration buffer (e.g., 25 mM) or an organic buffer like Tris or HEPES if compatible with your enzyme's pH requirements.

  • Incorporate a non-ionic detergent: A small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, can help to solubilize the inhibitor. However, you must first verify that the detergent does not inhibit your enzyme.

Q3: How do I determine if the inhibition I'm observing is time-dependent?

A3: To assess time-dependent inhibition, you can perform an experiment where you vary the pre-incubation time of the enzyme with this compound before adding the substrate. If the level of inhibition increases with longer pre-incubation times, it suggests a time-dependent or slow-binding inhibition mechanism.

Q4: What are the key factors that can influence the optimal incubation time in my enzyme inhibition assay?

A4: Several factors can affect the ideal incubation time, including:

  • Temperature: Higher temperatures generally increase the rate of reaction and can influence inhibitor binding. Maintaining a consistent temperature is crucial for reproducible results.[3][4]

  • pH: The pH of the assay buffer can affect both the enzyme's activity and the ionization state of the inhibitor, potentially altering binding affinity.[3][4]

  • Enzyme and Substrate Concentrations: The concentrations of both the enzyme and substrate can impact the observed inhibition and the time required to reach equilibrium.[4]

  • Inhibitor Concentration: The concentration of this compound will influence the kinetics of binding to the enzyme.

Q5: Should I pre-incubate the enzyme with this compound before adding the substrate?

A5: Yes, pre-incubation is generally recommended, especially for novel inhibitors. This allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate.[2] For reversible inhibitors that are in rapid equilibrium, a lengthy pre-incubation may not be necessary. However, for slow-binding or irreversible inhibitors, pre-incubation is critical.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when optimizing the incubation time for this compound enzyme inhibition experiments.

Problem Potential Cause Suggested Solution
No or low inhibition observed 1. Inhibitor Precipitation: The compound is not soluble in the assay buffer. 2. Short Incubation Time: The pre-incubation time is insufficient for the inhibitor to bind to the enzyme. 3. Low Inhibitor Concentration: The concentration of this compound is too low to cause significant inhibition. 4. Degraded Inhibitor: The inhibitor may have degraded due to improper storage or handling.1. Visually inspect the wells for precipitation. If observed, follow the solubilization strategies in FAQ Q2. 2. Perform a time-course experiment by increasing the pre-incubation time (e.g., 15, 30, 60, and 120 minutes). 3. Conduct a dose-response experiment with a wider range of inhibitor concentrations. 4. Prepare fresh inhibitor solutions and ensure proper storage conditions.
High variability between replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. 2. Temperature Fluctuations: Inconsistent temperature across the assay plate during incubation. 3. Incomplete Mixing: Reagents are not thoroughly mixed in the assay wells.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents where possible. 2. Ensure the entire plate is at a uniform and stable temperature during incubation. 3. Gently mix the plate after adding each reagent.
Inhibition decreases with longer incubation 1. Inhibitor Instability: this compound may be unstable and degrading over time in the assay buffer. 2. Enzyme Instability: The enzyme may be losing activity over the course of a long incubation.1. Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. 2. Run a control with the enzyme alone to check for loss of activity over time. If the enzyme is unstable, a shorter incubation time may be necessary.

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time

This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound.

1. Reagent Preparation:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.
  • Prepare the assay buffer at the optimal pH for your enzyme.
  • Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

2. Assay Procedure:

  • Add the assay buffer to the wells of a microplate.
  • Add a fixed concentration of this compound (e.g., the expected IC50 or a concentration that gives partial inhibition) to the test wells. Add the equivalent volume of DMSO to the control wells.
  • Add the enzyme solution to all wells.
  • Incubate the plate at a constant temperature for varying amounts of time (e.g., 0, 15, 30, 60, 90, and 120 minutes).
  • Initiate the reaction by adding the substrate to all wells.
  • Measure the reaction progress at regular intervals using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity for each pre-incubation time point.
  • Plot the percent inhibition versus the pre-incubation time.
  • The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding has reached equilibrium.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound.

1. Reagent Preparation:

  • Prepare serial dilutions of the this compound stock solution in a manner that the final DMSO concentration remains constant across all wells.
  • Prepare the enzyme and substrate solutions in the assay buffer.

2. Assay Procedure:

  • Add the assay buffer, this compound dilutions, and enzyme to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).
  • Pre-incubate the plate for the optimal time determined in Protocol 1.
  • Initiate the reaction by adding the substrate.
  • Monitor the reaction kinetics in a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocities for each inhibitor concentration.
  • Determine the percent inhibition relative to the no-inhibitor control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Pre-incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare D-(+)-Cellohexose eicosaacetate Stock (in DMSO) add_reagents Add Buffer, Inhibitor, and Enzyme to Microplate prep_inhibitor->add_reagents prep_buffer Prepare Assay Buffer prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate for Optimal Time add_reagents->pre_incubate pre_incubate->add_substrate measure Monitor Reaction Kinetics (e.g., Plate Reader) add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition plot_ic50 Plot Dose-Response Curve (IC50) calc_inhibition->plot_ic50 troubleshooting_logic start Start: Unexpected Results check_solubility Is the inhibitor soluble in the assay buffer? start->check_solubility optimize_solubility Optimize Solubility: - Use Co-solvent (DMSO) - Adjust Buffer - Add Detergent check_solubility->optimize_solubility No check_incubation Is the pre-incubation time optimized? check_solubility->check_incubation Yes optimize_solubility->check_incubation time_course Perform Time-Course Experiment check_incubation->time_course No check_concentration Are the inhibitor concentrations appropriate? check_incubation->check_concentration Yes time_course->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_reagents Are reagents and controls performing as expected? check_concentration->check_reagents Yes dose_response->check_reagents prepare_fresh Prepare Fresh Reagents and Verify Controls check_reagents->prepare_fresh No end Reliable Results check_reagents->end Yes prepare_fresh->end

References

Technical Support Center: Preventing Non-specific Binding of D-(+)-Cellohexose Eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving D-(+)-Cellohexose Eicosaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding of this highly hydrophobic molecule.

Troubleshooting Guide

High background signal and inconsistent results in assays with this compound are often due to its non-specific binding to assay surfaces and proteins. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: High Background Signal in the Assay

High background can obscure specific signals, leading to low signal-to-noise ratios and unreliable data. The primary cause is likely the hydrophobic nature of this compound, causing it to adhere non-specifically to microplate wells, beads, and other surfaces.

Troubleshooting Workflow

cluster_start cluster_blocking Step 1: Optimize Blocking cluster_detergent Step 2: Incorporate Detergents cluster_buffer Step 3: Adjust Buffer Conditions cluster_surface Step 4: Consider Assay Surface cluster_end start High Background Observed blocking_check Is the blocking agent and concentration optimal? start->blocking_check blocking_action Increase blocking agent concentration. Test alternative blocking agents (e.g., Casein, BSA, Non-fat milk). Increase blocking incubation time/temperature. blocking_check->blocking_action No detergent_check Is a non-ionic detergent being used? blocking_check->detergent_check Yes blocking_action->detergent_check detergent_action Add or increase concentration of Tween-20 or Triton X-100 in wash and assay buffers. (Typically 0.05% - 0.1%) detergent_check->detergent_action No buffer_check Are buffer conditions (pH, salt) optimized? detergent_check->buffer_check Yes detergent_action->buffer_check buffer_action Increase salt concentration (e.g., NaCl) to reduce ionic interactions. Adjust pH to minimize charge-based binding. buffer_check->buffer_action No surface_check Is the assay surface contributing to binding? buffer_check->surface_check Yes buffer_action->surface_check end_node Background Reduced surface_check->end_node Yes surface_check->end_node No, consult further support resources surface_action Test plates with different surface chemistries (e.g., low-binding or hydrophilic-treated plates).

Caption: Troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of this compound?

A1: The eicosaacetate substitution on the cellohexose (B8235720) backbone makes the molecule highly hydrophobic. This hydrophobicity drives its non-specific adsorption to surfaces, particularly those that are also hydrophobic, such as standard polystyrene microplates.[1] This is a common issue with drug-like compounds that have significant hydrophobic regions.[1][2]

Q2: Which blocking agent is most effective for preventing non-specific binding of hydrophobic molecules?

A2: The choice of blocking agent can significantly impact background signal. While Bovine Serum Albumin (BSA) is widely used, studies have shown that for some systems, other agents like casein or non-fat dry milk can be more effective.[3][4] The effectiveness of a blocking agent can depend on its molecular size and composition.[3] It is recommended to empirically test a panel of blocking agents to determine the best one for your specific assay.

Q3: How do non-ionic detergents like Tween-20 and Triton X-100 reduce non-specific binding?

A3: Non-ionic detergents have both hydrophilic and hydrophobic regions.[5] They work by disrupting hydrophobic interactions between this compound and the assay surface.[6][7] They can be included in blocking buffers, wash buffers, and antibody diluents to help prevent the molecule from sticking to surfaces and to wash away non-specifically bound molecules.[8][9]

Q4: Can changing the buffer composition, such as salt concentration or pH, help reduce non-specific binding?

A4: Yes, optimizing buffer conditions can be very effective. Increasing the salt concentration (e.g., with NaCl) can reduce non-specific binding that is driven by ionic interactions.[1] Adjusting the pH of the buffer can also help by altering the charge of interacting molecules and surfaces, thereby minimizing charge-based non-specific binding.[1]

Q5: Are there special types of microplates or assay surfaces that can minimize non-specific binding of hydrophobic molecules?

A5: Standard polystyrene plates are quite hydrophobic and can contribute to non-specific binding. If you continue to experience high background after optimizing blocking and buffer conditions, consider using plates with modified surfaces. Options include low-binding plates or plates with hydrophilic surfaces, which can reduce the hydrophobic interactions that cause non-specific binding.

Data Presentation: Comparison of Common Blocking Agents and Detergents

The following tables summarize quantitative data on the effectiveness of various blocking agents and detergents in reducing non-specific binding. While this data is not specific to this compound, it provides a general guide for selecting and optimizing reagents for hydrophobic molecules.

Table 1: Comparison of Blocking Agents

Blocking AgentTypical ConcentrationRelative Blocking EfficiencyKey Considerations
Bovine Serum Albumin (BSA)1 - 5% (w/v)Moderate to HighA single protein blocker. Can be less effective than protein mixtures in some cases.[3][7]
Non-fat Dry Milk1 - 5% (w/v)HighInexpensive and effective. Contains a mixture of proteins. May interfere with certain antibody-antigen interactions.[4]
Casein0.5 - 2% (w/v)Very HighContains small molecular weight proteins that can be very effective at blocking.[3]
Normal Goat Serum (NGS)1 - 5% (v/v)HighContains a complex mixture of proteins, which can be very effective.[7]
ChonBlock™As per manufacturerReported to be highly effectiveA commercial blocking buffer designed to reduce various types of non-specific reactions.[7][10]

Table 2: Comparison of Non-Ionic Detergents

DetergentCritical Micelle Concentration (CMC)Typical Working ConcentrationNotes
Tween-20~0.006% (0.05 mM)0.05 - 0.1% (v/v)Commonly used in wash buffers to reduce background.[6][7]
Triton X-100~0.015% (0.24 mM)0.05 - 0.2% (v/v)Can be more effective than Tween-20 in some applications for disrupting hydrophobic interactions.[5][6]

Experimental Protocols

Protocol 1: General ELISA Protocol to Minimize Non-specific Binding of this compound

This protocol outlines a general procedure for an indirect ELISA, incorporating steps to mitigate non-specific binding of a hydrophobic small molecule like this compound.

cluster_coating Step 1: Antigen Coating cluster_washing1 Step 2: Washing cluster_blocking Step 3: Blocking cluster_washing2 Step 4: Washing cluster_analyte Step 5: Add Analyte cluster_washing3 Step 6: Washing cluster_detection Step 7: Detection coating Coat plate with target antigen. Incubate overnight at 4°C. washing1 Wash 3x with Wash Buffer (e.g., PBS + 0.05% Tween-20). coating->washing1 blocking Block with 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS + 0.05% Tween-20). Incubate for 2 hours at room temperature. washing1->blocking washing2 Wash 3x with Wash Buffer. blocking->washing2 analyte Add this compound diluted in Assay Buffer. Incubate for 1-2 hours at room temperature. washing2->analyte washing3 Wash 5x with Wash Buffer. analyte->washing3 detection Add detection antibody, followed by substrate. Read plate. washing3->detection

Caption: General experimental workflow for an ELISA with a hydrophobic analyte.

Detailed Methodologies:

  • Antigen Coating:

    • Dilute the capture antigen to the desired concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Prepare a wash buffer, for example, Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.

    • Aspirate the coating solution from the wells.

    • Wash the plate three times by adding 300 µL of wash buffer to each well and then aspirating.

  • Blocking:

    • Prepare a blocking buffer. A good starting point is 3% (w/v) BSA in PBS with 0.05% (v/v) Tween-20.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Analyte Incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (this could be the same as the blocking buffer).

    • Add 100 µL of the diluted analyte to the wells. Include appropriate controls (e.g., wells with no analyte).

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the analyte solution.

    • Wash the plate five times with wash buffer to ensure removal of unbound hydrophobic molecules.

  • Detection:

    • Proceed with your standard detection protocol, which may involve incubation with a primary antibody, a secondary enzyme-conjugated antibody, and finally a substrate for colorimetric, fluorescent, or chemiluminescent detection.

Note: This is a general protocol. The optimal concentrations of blocking agents, detergents, and the specific incubation times should be determined empirically for your particular assay system.

References

D-(+)-Cellohexose eicosaacetate stability issues at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellohexose Eicosaacetate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments, particularly concerning pH sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, specifically deacetylation, which is highly dependent on the pH of the solution. The ester linkages of the acetate (B1210297) groups are prone to cleavage under both acidic and, more significantly, basic conditions.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at 4°C.[1] If solutions are required, they should be prepared fresh in a neutral, buffered solvent (pH ~6-7) and used promptly. Avoid storing solutions for extended periods, especially at room temperature or in alkaline conditions.

Q3: What are the likely degradation products of this compound at different pH levels?

A3: The primary degradation products are partially or fully deacetylated forms of D-(+)-Cellohexose. Under acidic or basic conditions, the acetate groups are hydrolyzed, yielding cello-oligosaccharides with fewer than the original twenty acetate groups, and ultimately, free cellohexaose and acetic acid.

Q4: How can I monitor the stability of this compound during my experiment?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its various deacetylated degradation products.

Q5: Are there any visual indicators of this compound degradation?

A5: While there may not be distinct visual cues like color change in the early stages of degradation, significant hydrolysis can alter the solubility of the compound. As the highly lipophilic acetyl groups are removed, the resulting partially deacetylated or fully deacetylated cellohexaose will have increased water solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to inappropriate pH of the experimental medium.- Ensure all buffers and solutions are maintained at a neutral or slightly acidic pH (6.0-7.0).- Prepare solutions fresh before each experiment.- If the experimental conditions require a pH outside the stable range, minimize the exposure time.
Unexpected peaks in HPLC chromatogram. Formation of degradation products (partially deacetylated cello-oligosaccharides).- Confirm the identity of the new peaks by comparing with standards of partially deacetylated cello-oligosaccharides if available.- Adjust the HPLC gradient to achieve better separation of the parent compound and its degradants.- Review the pH of all solutions used in sample preparation and the HPLC mobile phase.
Decreasing peak area of this compound over time in HPLC analysis. Ongoing degradation of the compound in the prepared sample solution.- Analyze samples immediately after preparation.- If immediate analysis is not possible, store prepared samples at 4°C and minimize storage time.- Ensure the autosampler is temperature-controlled if long sequences are run.
Poor peak shape (tailing or fronting) in HPLC analysis. - Interaction of the analyte with the stationary phase.- Inappropriate mobile phase composition.- Use a high-purity silica-based column.- Adjust the mobile phase composition, for example, by adding a small amount of a competing base like triethylamine (B128534) if peak tailing is observed.- Ensure the sample is fully dissolved in the mobile phase.

Quantitative Data on pH Stability

The following table provides illustrative data on the stability of this compound at different pH levels after incubation at 37°C for 24 hours. This data is representative and intended to highlight the compound's sensitivity to pH. Actual degradation rates may vary depending on the specific experimental conditions.

pHTemperature (°C)Incubation Time (hours)% Degradation (Illustrative)Primary Degradation Pathway
4.037245 - 15%Acid-catalyzed deacetylation
7.03724< 5%Minimal hydrolysis
9.0372420 - 40%Base-catalyzed deacetylation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile (B52724) to prepare a stock solution of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature (25°C) for 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • Dilute an aliquot with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute an aliquot with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve a portion of the solid in acetonitrile and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for 24 hours.

    • After exposure, dissolve a portion of the solid in acetonitrile and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples with that of an untreated control solution to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 water:acetonitrile).

Visualizations

ph_stability_workflow cluster_experiment Experimental Setup cluster_analysis Analysis start This compound (Aqueous Solution) ph_condition Exposure to varying pH (Acidic, Neutral, Basic) start->ph_condition incubation Incubation (Time, Temperature) ph_condition->incubation hplc Stability-Indicating HPLC Analysis incubation->hplc degradation Degradation Products (Deacetylated forms) hplc->degradation Quantify intact Intact Compound hplc->intact Quantify

Caption: Workflow for assessing the pH stability of this compound.

degradation_pathway parent This compound (Fully Acetylated) intermediate Partially Deacetylated Intermediates parent->intermediate Hydrolysis (H+ or OH-) final Cellohexaose (Fully Deacetylated) intermediate->final Further Hydrolysis

Caption: Deacetylation pathway of this compound at non-neutral pH.

References

Technical Support Center: D-(+)-Cellohexaose Eicosaacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refining and purification of D-(+)-Cellohexaose eicosaacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of D-(+)-Cellohexaose eicosaacetate.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield After Synthesis Incomplete acetylation reaction.- Ensure all hydroxyl groups are acetylated by monitoring the reaction using Thin Layer Chromatography (TLC). - Use fresh acetic anhydride (B1165640) and a suitable catalyst.
Degradation of the product during workup.- Avoid strongly acidic or basic conditions during extraction and washing steps. - Use mild workup procedures, such as quenching with saturated sodium bicarbonate solution.
Product Contaminated with Starting Material (Cellohexaose) Incomplete acetylation.- Increase reaction time or temperature. - Use a higher excess of the acetylating agent.
Product Contaminated with Partially Acetylated Intermediates Insufficient reaction time or non-optimal reaction conditions.- Monitor the reaction progress by TLC until the starting material and intermediates are no longer visible. - Optimize the reaction temperature and catalyst concentration.
Streaking or Tailing on TLC Plate Sample is too concentrated.- Dilute the sample before spotting on the TLC plate.
Inappropriate solvent system.- Adjust the polarity of the TLC solvent system. A common system for acetylated oligosaccharides is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
Presence of polar impurities.- Perform a preliminary purification step, such as a silica (B1680970) gel plug, to remove highly polar impurities.
Poor Separation During Column Chromatography Incorrect solvent gradient.- Optimize the solvent gradient for flash column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.
Column overloading.- Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Co-elution of impurities.- If impurities have similar polarity, consider using a different stationary phase or a different chromatographic technique like High-Performance Liquid Chromatography (HPLC).
Product is an Oil Instead of a Solid Presence of residual solvent.- Dry the product under high vacuum for an extended period.
Presence of impurities.- Re-purify the product using column chromatography or recrystallization.
Difficulty with Recrystallization Incorrect solvent choice.- Screen a variety of solvent systems. Common choices for acetylated sugars include ethanol (B145695), isopropanol, or mixtures of ethyl acetate and hexane.
Solution is too dilute or too concentrated.- Adjust the concentration of the product in the solvent to achieve supersaturation upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is a typical method for monitoring the progress of the D-(+)-Cellohexaose eicosaacetate synthesis?

A1: The progress of the acetylation reaction is most commonly monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system, such as hexane/ethyl acetate (e.g., 1:1 v/v), will show the disappearance of the polar starting material (D-(+)-Cellohexaose) at the baseline and the appearance of a less polar product spot with a higher Rf value.

Q2: What are the most common impurities found in crude D-(+)-Cellohexaose eicosaacetate?

A2: Common impurities include unreacted D-(+)-Cellohexaose, partially acetylated cellohexaose intermediates, and residual acetylation reagents (e.g., acetic anhydride, pyridine).

Q3: How can I remove the acetylation reagents after the reaction is complete?

A3: After the reaction, the mixture is typically quenched with a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid and anhydride. The product is then extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove any basic catalyst like pyridine, followed by saturated sodium bicarbonate solution and brine.

Q4: What is the recommended method for the primary purification of crude D-(+)-Cellohexaose eicosaacetate?

A4: The most common method for the initial purification is flash column chromatography on silica gel.[2] A gradient elution with an increasing concentration of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is typically employed to separate the fully acetylated product from less polar and more polar impurities.

Q5: Can High-Performance Liquid Chromatography (HPLC) be used for purification?

A5: Yes, normal-phase HPLC is a powerful technique for the fine purification of peracetylated oligosaccharides and can be used to obtain highly pure D-(+)-Cellohexaose eicosaacetate, especially for separating isomers or closely related impurities.[3]

Q6: What is a suitable method for the final purification to obtain crystalline D-(+)-Cellohexaose eicosaacetate?

A6: Recrystallization is often used as the final purification step to obtain a crystalline solid. Suitable solvents for recrystallization of acetylated sugars include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

Q7: How can I confirm the purity and identity of the final product?

A7: The purity of D-(+)-Cellohexaose eicosaacetate can be assessed by TLC, HPLC, and melting point determination. The identity and structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the dissolved sample onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common mobile phase for acetylated oligosaccharides is a mixture of n-butanol, acetic acid, and water (2:1:1 v/v/v).[4] For the less polar acetylated product, a system like hexane:ethyl acetate (e.g., 1:1 or 2:1 v/v) is more appropriate.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., a solution of ceric ammonium (B1175870) molybdate (B1676688) or thymol (B1683141) reagent) followed by gentle heating.[4]

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude D-(+)-Cellohexaose eicosaacetate in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

  • Dissolution: In a larger flask, dissolve the bulk of the purified product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Quantitative Data

The following table summarizes expected data from the purification of D-(+)-Cellohexaose eicosaacetate. Actual results may vary depending on the specific experimental conditions.

Purification Stage Typical Yield (%) Purity (%) Analytical Method(s) for Purity Assessment
Crude Product 90-9570-85TLC, ¹H NMR
After Flash Chromatography 75-85>95TLC, HPLC, ¹H NMR
After Recrystallization 60-75>99HPLC, Melting Point, ¹H NMR

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Acetylation of D-(+)-Cellohexaose quench Quench Reaction synthesis->quench extract Solvent Extraction quench->extract wash Aqueous Washes extract->wash flash_chrom Flash Column Chromatography wash->flash_chrom Crude Product recrystal Recrystallization flash_chrom->recrystal Partially Purified tlc TLC Analysis flash_chrom->tlc Monitor Fractions hplc HPLC Analysis recrystal->hplc Pure Product nmr_ms NMR & MS Analysis hplc->nmr_ms

Caption: Experimental workflow for the synthesis and purification of D-(+)-Cellohexaose eicosaacetate.

troubleshooting_logic start Low Purity after Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Yes streaking Streaking/Tailing Observed check_tlc->streaking No, but... single_spot Single Spot, but Low Yield check_tlc->single_spot No re_purify Re-purify by Column Chromatography multiple_spots->re_purify optimize_tlc Optimize TLC Conditions (Solvent/Concentration) streaking->optimize_tlc check_reaction Review Synthesis Step (Reaction Time/Reagents) single_spot->check_reaction

Caption: A logical troubleshooting guide for purity issues with D-(+)-Cellohexaose eicosaacetate.

References

addressing inconsistencies in D-(+)-Cellohexose eicosaacetate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Cellohexose Eicosaacetate. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimental procedures involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Acetylated Product 1. Incomplete reaction due to insufficient reagents or reaction time.[1][2] 2. Degradation of the starting material or product under harsh conditions.[2] 3. Suboptimal reaction temperature.[3]1. Increase the equivalents of acetic anhydride (B1165640) and catalyst. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Use milder reaction conditions. Ensure the starting D-(+)-Cellohexose is of high purity. 3. Optimize the reaction temperature. Some acetylations proceed well at 0°C, while others may require room temperature.[1]
Incomplete Acetylation Observed in NMR 1. Steric hindrance preventing acetylation of certain hydroxyl groups. 2. Insufficient activation of the acetylating agent.1. Consider using a stronger catalyst or a different acetylating agent. 2. Ensure the catalyst is active and used in the correct proportion.
Product is a Complex Mixture (Multiple Spots on TLC) 1. Presence of partially acetylated intermediates.[2] 2. Occurrence of side reactions, such as the Ferrier rearrangement.[2] 3. Degradation of the carbohydrate backbone.1. Drive the reaction to completion by adjusting reaction time or reagent concentration. 2. Use reaction conditions that minimize acid-catalyzed rearrangements. 3. Employ milder conditions and monitor the reaction closely to avoid product degradation.
Difficulty in Product Purification 1. Co-elution of the product with byproducts or unreacted starting material. 2. Product instability on silica (B1680970) gel.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider alternative purification methods such as preparative HPLC or recrystallization.
Inconsistent Biological Activity Results 1. Impurities in the final product. 2. Degradation of the compound during storage. 3. Variations in the experimental assay conditions.1. Ensure the purity of this compound is confirmed by NMR and Mass Spectrometry before use.[4][5][6][7][8] 2. Store the compound under appropriate conditions (e.g., cool, dry, and protected from light). 3. Standardize all assay parameters, including reagent concentrations, incubation times, and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is expected to be a white to off-white solid.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at 4°C in a tightly sealed container, protected from moisture and light.

Q3: Which analytical techniques are most suitable for characterizing this compound?

A3: The most common and effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and degree of acetylation, and Mass Spectrometry (MS) to determine the molecular weight.[4][5][6][7][8]

Q4: My NMR spectrum shows residual hydroxyl peaks. What does this indicate?

A4: The presence of hydroxyl peaks in the NMR spectrum indicates incomplete acetylation of the starting D-(+)-Cellohexose. Refer to the troubleshooting guide for solutions to drive the reaction to completion.

Q5: I observe unexpected peaks in my mass spectrum. What could be the cause?

A5: Unexpected peaks in the mass spectrum could be due to the presence of partially acetylated species, degradation products, or adducts formed during the ionization process. Careful analysis of the peak pattern and comparison with the expected molecular weight are crucial for interpretation.[6][7]

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the peracetylation of D-(+)-Cellohexose. Optimization may be required based on experimental observations.

Materials:

  • D-(+)-Cellohexose

  • Acetic anhydride (Ac₂O)

  • Indium (III) triflate (In(OTf)₃) or Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Dissolve D-(+)-Cellohexose in a suitable solvent (e.g., pyridine or a mixture of DCM and acetic anhydride).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (30 equivalents) to the solution.[1]

  • Add a catalytic amount of In(OTf)₃ (0.05 equivalents) or use pyridine as both solvent and catalyst.[1]

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC.[1]

  • Once the reaction is complete, quench by carefully adding the reaction mixture to a cold, stirred saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound start Start: D-(+)-Cellohexose acetylation Acetylation (Acetic Anhydride, Catalyst) start->acetylation workup Aqueous Workup (NaHCO3 extraction) acetylation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spec) purification->characterization troubleshooting Inconsistencies? (Low yield, impurities) characterization->troubleshooting final_product Pure D-(+)-Cellohexose Eicosaacetate troubleshooting->final_product No optimization Optimize Reaction (Time, Temp, Reagents) troubleshooting->optimization Yes optimization->acetylation anti_inflammatory_pathway Hypothetical Anti-Inflammatory Pathway compound D-(+)-Cellohexose Eicosaacetate nfkb NF-κB Activation compound->nfkb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Promotes inflammation Inflammatory Response cytokines->inflammation Leads to anti_cancer_pathway Hypothetical Anti-Cancer Pathway compound D-(+)-Cellohexose Eicosaacetate caspase Caspase Activation compound->caspase Induces apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Triggers cancer_cell Cancer Cell Proliferation apoptosis->cancer_cell Inhibits anti_diabetic_action Hypothetical Anti-Diabetic Action compound D-(+)-Cellohexose Eicosaacetate glucosidase α-Glucosidase compound->glucosidase Inhibits carbohydrate_digestion Carbohydrate Digestion glucosidase->carbohydrate_digestion Catalyzes glucose_absorption Glucose Absorption carbohydrate_digestion->glucose_absorption Leads to

References

minimizing batch-to-batch variability of synthesized D-(+)-Cellohexose eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of D-(+)-Cellohexose eicosaacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most critical parameters influencing batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in the synthesis of this compound is primarily influenced by three critical parameter categories:

  • Raw Material Characteristics: The source and purity of the starting cellulose (B213188) have a significant impact. Lignin (B12514952) and hemicellulose impurities in the cellulose can lead to side reactions, affecting the efficiency of the acetylation and the color of the final product.[1] The degree of polymerization and crystallinity of the cellulose can also affect its reactivity.

  • Reaction Conditions: Precise control over reaction temperature, time, and catalyst concentration is crucial.[2] Deviations in these parameters can lead to incomplete acetylation or degradation of the oligosaccharide backbone.

  • Post-Reaction Processing: The purification method used to isolate the this compound is critical for removing by-products and achieving high purity. Inconsistent purification can lead to variability in the final product's purity and composition.

Q2: My reaction is yielding a brownish or discolored product instead of a white powder. What is the likely cause and how can I fix it?

A2: A brownish or discolored product is often indicative of impurities in the starting cellulose or degradation of the carbohydrate during the reaction.

  • Cause: The presence of lignin in the cellulose raw material can lead to a brown-colored product.[1] Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can cause the degradation of the cellohexaose, resulting in discoloration.

  • Solution:

    • Pre-treatment of Cellulose: Ensure the starting cellulose is of high purity. If using cellulose from raw biomass (e.g., date palm fronds, cotton stalk), a pre-treatment step to remove lignin and hemicellulose is recommended.[1][2]

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q3: The yield of this compound is consistently lower than expected. What are the potential reasons and how can I improve it?

A3: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.

  • Cause:

    • Incomplete Acetylation: Insufficient reaction time, low temperature, or inadequate catalyst concentration can lead to incomplete acetylation of the hydroxyl groups.

    • Degradation: As mentioned previously, harsh reaction conditions can degrade the product, reducing the overall yield.

    • Suboptimal Reagent Ratios: An incorrect ratio of acetic anhydride (B1165640) and glacial acetic acid to cellulose can impact the reaction efficiency.[2]

    • Loss during Purification: The choice of purification method and its execution can lead to significant product loss.

  • Solution:

    • Reaction Optimization: Systematically vary the reaction time, temperature, and catalyst concentration to find the optimal conditions. One study on cellulose acetate (B1210297) production found an optimal yield at 60°C for 50 minutes with a 10% catalyst weight.[3]

    • Reagent Stoichiometry: Carefully control the stoichiometry of the reactants.

    • Purification Method: Employ a suitable purification method such as preparative chromatography to isolate the desired product with minimal loss.[4]

Q4: I am observing a mixture of partially acetylated products in my final sample. How can I ensure complete acetylation?

A4: The presence of partially acetylated products indicates that the acetylation reaction has not gone to completion.

  • Cause:

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to ensure all hydroxyl groups are acetylated.

    • Poor Reagent Diffusion: In heterogeneous reactions, poor mixing or swelling of the cellulose can limit the access of the acetylating agent to all hydroxyl groups.

  • Solution:

    • Increase Reaction Time/Temperature: Gradually increase the reaction time and/or temperature, while monitoring for any signs of product degradation.

    • Improve Mixing: Ensure efficient stirring throughout the reaction to maximize contact between the reactants.

    • Cellulose Activation: An activation step, such as swelling the cellulose in glacial acetic acid before adding the acetylating agent and catalyst, can improve reagent accessibility.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on cellulose acetylation, which can be used as a reference for optimizing the synthesis of this compound.

ParameterValueSource MaterialOutcomeReference
Reaction Temperature 50-55 °CDate Palm FrondsDegree of Substitution of 3.01[5]
60 °CRice Husk Cellulose120% Yield (by weight gain)[3]
Reaction Time 3 hoursDate Palm FrondsDegree of Substitution of 3.01[5]
50 minutesRice Husk Cellulose120% Yield (by weight gain)[3]
3 hoursBacterial Cellulose94.74% Yield[6]
Catalyst Concentration 10% of cellulose weightRice Husk Cellulose120% Yield (by weight gain)[3]
Acetic Anhydride Volume 66 ml (for a specific setup)Sago Waste85.33% Yield, Degree of Substitution 2.16[7]

Experimental Protocols

Key Experiment: Synthesis of this compound via Acetolysis of Cellulose

This protocol is a generalized procedure based on common methods for cellulose acetylation. Optimization may be required.

Materials:

  • High-purity microcrystalline cellulose

  • Glacial acetic acid

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Methanol (B129727)

  • Chloroform

Procedure:

  • Cellulose Activation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add the microcrystalline cellulose. Add glacial acetic acid and stir the suspension for 1 hour at room temperature to allow the cellulose to swell.

  • Acetylation: Cool the flask in an ice bath. Slowly add a pre-cooled mixture of acetic anhydride and glacial acetic acid. While maintaining the low temperature, carefully add sulfuric acid dropwise.

  • Reaction: After the addition of the catalyst, slowly warm the reaction mixture to the desired temperature (e.g., 50-60°C) and maintain it for the specified time (e.g., 3-4 hours) with continuous stirring. The solution should become clear as the reaction progresses.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a large volume of cold water or ice with vigorous stirring to precipitate the acetylated product.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with water until the filtrate is neutral. Subsequently, wash with methanol.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • Purification: The crude product can be further purified by column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as FTIR, NMR, and Mass Spectrometry.

Visualizations

Troubleshooting Workflow for Batch-to-Batch Variability

TroubleshootingWorkflow Troubleshooting this compound Synthesis Variability Start Start: Batch-to-Batch Variability Observed CheckRawMaterial 1. Assess Raw Material: - Source and Purity - Lignin/Hemicellulose Content - Moisture Content Start->CheckRawMaterial CheckReactionParams 2. Review Reaction Parameters: - Temperature Control - Reaction Time - Catalyst Concentration - Reagent Ratios Start->CheckReactionParams CheckPurification 3. Evaluate Purification Process: - Method Consistency - Solvent Purity - Column Packing Start->CheckPurification InconsistentRawMaterial Issue: Inconsistent Raw Material CheckRawMaterial->InconsistentRawMaterial InconsistentReaction Issue: Inconsistent Reaction Conditions CheckReactionParams->InconsistentReaction InconsistentPurification Issue: Inconsistent Purification CheckPurification->InconsistentPurification SolutionRawMaterial Solution: - Standardize Cellulose Source - Implement Pre-treatment - Characterize Each Batch InconsistentRawMaterial->SolutionRawMaterial SolutionReaction Solution: - Calibrate Equipment - Implement Strict SOPs - Optimize Parameters (DoE) InconsistentReaction->SolutionReaction SolutionPurification Solution: - Standardize Purification Protocol - Use High-Purity Solvents - Validate Method InconsistentPurification->SolutionPurification End End: Minimized Variability & Consistent Product SolutionRawMaterial->End SolutionReaction->End SolutionPurification->End

Caption: Troubleshooting workflow for minimizing batch-to-batch synthesis variability.

References

Technical Support Center: Characterization of Complex Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of complex oligosaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of complex oligosaccharides so challenging?

A1: The complexity of oligosaccharide characterization stems from several factors:

  • Structural Diversity: Oligosaccharides exhibit immense structural diversity due to variations in monosaccharide composition, linkage positions (regioisomerism), anomeric configuration (α or β), and branching patterns.[1]

  • Isomeric Complexity: Many oligosaccharides are isomers, possessing the same mass but different structures, making them difficult to distinguish by mass spectrometry alone.[1][2][3]

  • Low Ionization Efficiency: Native glycans often exhibit poor ionization efficiency in mass spectrometry, leading to low sensitivity.[4][5]

  • Sample Purity: Samples can be contaminated with free oligosaccharides, such as maltodextrins and dextrans, which can interfere with the analysis of N-glycans.[6]

Q2: What are the most common analytical techniques for oligosaccharide characterization?

A2: A combination of chromatographic separation and mass spectrometry is typically employed:

  • Liquid Chromatography (LC): Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP) HPLC, and Porous Graphitized Carbon (PGC) chromatography are used to separate oligosaccharide isomers.[7] HILIC is particularly widely used for glycan analysis.[8]

  • Mass Spectrometry (MS): Mass spectrometry provides information on molecular weight, composition, and fragmentation patterns to elucidate structure.[9][10] Tandem MS (MS/MS) is crucial for obtaining detailed structural information.[10][11]

  • Enzymatic Digestion: Exoglycosidases are used to sequentially cleave specific monosaccharide residues, aiding in sequence and linkage determination.[12][13]

Q3: Why is derivatization often necessary for oligosaccharide analysis?

A3: Derivatization, or labeling, of oligosaccharides is performed to:

  • Enhance Detection: Attaching a fluorescent or UV-active tag to the reducing end of an oligosaccharide significantly improves detection sensitivity in HPLC.[14][15][16]

  • Improve Ionization in MS: Derivatization can improve the ionization efficiency of glycans, leading to better signal intensity in mass spectrometry.[4][11]

  • Improve Chromatographic Separation: Modifying the physicochemical properties of oligosaccharides through derivatization can enhance their separation by HPLC.[14] Common derivatization reagents include 2-aminobenzamide (B116534) (2-AB), 2-aminobenzoic acid (2-AA), and procainamide.[4][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Mass Spectrometry (MS) Analysis
Problem Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization - Native glycans have low proton affinity.- Suboptimal matrix selection in MALDI.- Derivatize oligosaccharides with a tag that enhances ionization (e.g., procainamide, RapiFluor-MS).[4]- For MALDI-MS, permethylation can stabilize labile groups and improve ionization.[11]- Optimize the matrix and laser energy in MALDI-MS.
In-source Fragmentation - Labile modifications (e.g., sialic acids) are prone to fragmentation in the MS source, especially with MALDI.[11]- High cone voltage in ESI-MS.- Use a "soft" ionization technique like ESI if possible.- Permethylation can stabilize sialic acids and other labile groups.[11]- Reduce the cone voltage in ESI-MS.- Be aware that some glycosidic linkages are inherently labile and can fragment even under mild conditions.
Difficulty Distinguishing Isomers - Isomers have the same mass-to-charge ratio (m/z).- Couple MS with a high-resolution separation technique like PGC or HILIC-HPLC.[7]- Employ tandem MS (MS/MS) to generate fragment ions that are characteristic of specific linkages and branching patterns.[2][17]- Use ion mobility spectrometry (IMS) as an additional separation dimension.[18]
Complex and Difficult to Interpret MS/MS Spectra - Multiple fragmentation pathways (glycosidic and cross-ring cleavages).[2][17]- Presence of multiple co-fragmenting species.- Utilize specialized software for automated spectral interpretation.[2][19]- Compare experimental spectra to databases of known glycan fragmentation patterns.- Perform sequential enzymatic digestions prior to MS analysis to simplify the mixture and aid in interpretation.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Splitting) - Sample solvent is too strong for the mobile phase (especially in HILIC).[20]- Column bed has settled, creating a void.[21]- Contamination of the guard or analytical column.- Inject samples in a solvent that is weaker than or matches the initial mobile phase composition.[22]- If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.[21]- Replace the guard column and/or clean the analytical column according to the manufacturer's instructions.
Poor Resolution of Isomers - Suboptimal stationary phase or mobile phase conditions.- For isomeric separation, porous graphitized carbon (PGC) columns often provide the best results.[11]- Optimize the mobile phase gradient, temperature, and pH.[20]- Consider using a 2D-LC approach, for example, combining anion exchange chromatography with HILIC.[7][20]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.[22]- Use a guard column and ensure proper sample cleanup to extend the life of the analytical column.
Ghost Peaks - Contamination from previous injections (carryover).- Impurities in the mobile phase or from system components.- Implement a robust needle wash protocol.- Run blank injections between samples.- Use high-purity solvents and flush the system thoroughly.[22]

Experimental Workflows & Protocols

General N-Glycan Release and Labeling Workflow

This workflow provides a general overview of the steps involved in releasing N-glycans from a glycoprotein (B1211001) and labeling them for analysis.

N_Glycan_Workflow cluster_prep Sample Preparation cluster_label Derivatization cluster_cleanup Purification cluster_analysis Analysis Denaturation Denature Glycoprotein Release Release N-Glycans (e.g., PNGase F) Denaturation->Release Labeling Label with Fluorescent Tag (e.g., 2-AB, Procainamide) Release->Labeling Released Glycans Cleanup Solid-Phase Extraction (SPE) (e.g., HILIC SPE) Labeling->Cleanup Labeled Glycans Analysis LC-MS/MS Analysis Cleanup->Analysis Purified Labeled Glycans

Caption: Workflow for N-glycan release, labeling, and analysis.

Protocol: 2-AB Labeling of Released N-Glycans

This protocol is a representative example for the reductive amination of oligosaccharides with 2-aminobenzamide (2-AB).

  • Glycan Release: Release N-glycans from the glycoprotein using PNGase F according to the enzyme manufacturer's protocol.

  • Drying: Dry the released glycans completely using a vacuum centrifuge.

  • Labeling Solution Preparation: Prepare a labeling solution consisting of 2-aminobenzamide and sodium cyanoborohydride in a solution of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.

  • Labeling Reaction:

    • Add the labeling solution to the dried glycans.

    • Incubate the reaction mixture at 65°C for 2 hours.

  • Purification:

    • After incubation, cool the samples to room temperature.

    • Purify the 2-AB labeled glycans from excess reagents using a HILIC-based solid-phase extraction (SPE) plate or spin column.

    • Wash the SPE cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic impurities.

    • Elute the labeled glycans with an aqueous solvent.

  • Analysis: The purified 2-AB labeled glycans are now ready for analysis by HILIC-HPLC with fluorescence detection and/or mass spectrometry.

Troubleshooting Logic for HPLC Peak Splitting

This diagram outlines a logical approach to troubleshooting split peaks in an HPLC chromatogram.

Peak_Splitting_Troubleshooting Start Split Peak Observed Check_Injection Is sample solvent stronger than mobile phase? Start->Check_Injection Change_Solvent Inject in mobile phase or weaker solvent Check_Injection->Change_Solvent Yes Check_Column Inject a different analyte. Does it also show split peaks? Check_Injection->Check_Column No Resolved Problem Resolved Change_Solvent->Resolved Column_Issue Suspect column void or contamination. Replace guard column or column. Check_Column->Column_Issue Yes Analyte_Issue Issue is likely analyte-specific. Consider on-column degradation or presence of isomers. Check_Column->Analyte_Issue No

Caption: Troubleshooting guide for split peaks in HPLC.

References

Validation & Comparative

A Tale of Two Molecules: D-(+)-Cellohexose Eicosaacetate and Cello-oligosaccharides in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of carbohydrate chemistry and its application in biological systems, structural modifications can dramatically alter function. This guide provides a detailed comparison between D-(+)-Cellohexose eicosaacetate and other naturally occurring cello-oligosaccharides. While sharing a common backbone of β-1,4-linked glucose units, their biological activities diverge significantly, presenting distinct opportunities for research and therapeutic development. Unmodified cello-oligosaccharides are primarily recognized for their prebiotic potential, whereas the fully acetylated this compound is positioned as a specialized enzyme inhibitor.

At a Glance: Key Differences

FeatureThis compoundCello-oligosaccharides (COS)
Structure Hexamer of glucose with all hydroxyl groups acetylated.Oligomers of glucose (typically 2-6 units) with free hydroxyl groups.
Solubility Lipophilic, soluble in organic solvents.Hydrophilic, soluble in water.[1]
Primary Biological Role Enzyme inhibitor.[2]Prebiotic, promoting gut health.[3][4][5][6]
Mechanism of Action Likely involves binding to active sites of specific enzymes, potentially impacting signaling pathways.Fermented by gut microbiota to produce short-chain fatty acids (SCFAs).[3][7]
Therapeutic Areas of Interest Diabetes, cancer, inflammatory disorders.[2]Gut dysbiosis, metabolic disorders, immune modulation.

Section 1: Cello-oligosaccharides as Prebiotics

Cello-oligosaccharides (COS) with a degree of polymerization (DP) of 2-6 are recognized for their significant prebiotic activity.[4] They are not digested in the upper gastrointestinal tract and are selectively fermented by beneficial bacteria in the colon, such as Lactobacillus and Bifidobacterium species.[4][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are crucial for maintaining gut health.[3][7]

Comparative Prebiotic Efficacy of Cello-oligosaccharides

Studies have demonstrated the superior prebiotic performance of COS compared to other well-known prebiotics like inulin (B196767) and fructo-oligosaccharides (FOS).

Table 1: Growth Promotion of Probiotic Strains by Cello-oligosaccharides vs. Other Prebiotics

Probiotic StrainSubstrateRelative Cell Growth (OD600) vs. GlucoseFold Increase vs. Inulin
Lactobacillus caseiCello-oligosaccharides~2-fold higher than controlNot specified
InulinControl-
Xylo-oligosaccharideControl-
FructooligosaccharideControl-
Lactobacillus paracaseiCello-oligosaccharides~2-fold higher than controlNot specified
InulinControl-
Xylo-oligosaccharideControl-
FructooligosaccharideControl-
Lactobacillus acidophilusCello-oligosaccharides~2-fold higher than controlNot specified
InulinControl-
Xylo-oligosaccharideControl-
FructooligosaccharideControl-
Clostridium butyricumCello-oligosaccharidesComparable to glucoseUp to 4.1-fold stimulation
InulinLower than COS-
Trans-galacto-oligosaccharidesLower than COS-
Lactococcus lactis subsp. lactisCello-oligosaccharidesComparable to glucoseUp to 4.1-fold stimulation
InulinLower than COS-
Trans-galacto-oligosaccharidesLower than COS-

Data synthesized from multiple sources.[1][4][5][8]

Experimental Protocol: In Vitro Fermentation for Prebiotic Activity Assessment

Objective: To evaluate the prebiotic potential of cello-oligosaccharides by measuring the growth of probiotic bacterial strains.

Materials:

  • Cello-oligosaccharide mixture (DP 2-6)

  • Control prebiotics (e.g., inulin, FOS)

  • Glucose (positive control)

  • Basal growth medium (e.g., MRS broth for Lactobacillus)

  • Probiotic bacterial strains (e.g., Lactobacillus casei, Bifidobacterium animalis)

  • Spectrophotometer

Procedure:

  • Prepare the basal growth medium and supplement with 0.5% (w/v) of the test carbohydrate (COS, inulin, glucose, etc.).[9]

  • Inoculate the supplemented media with a standardized concentration of the probiotic strain.

  • Incubate the cultures under anaerobic conditions at the optimal temperature for the specific strain (e.g., 37°C).

  • Monitor bacterial growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD600) at regular intervals.

  • The maximum OD600 reached is used as a measure of cell density and growth stimulation.

  • All measurements should be performed in at least biological triplicates for statistical validity.[9]

Prebiotic_Mechanism COS Cello-oligosaccharides (in Colon) Fermentation Fermentation COS->Fermentation Probiotics Probiotic Bacteria (e.g., Lactobacillus, Bifidobacterium) Probiotics->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Gut_Health Improved Gut Health - Lower pH - Nutrient Source for Colonocytes - Immune Modulation SCFAs->Gut_Health

Prebiotic action of cello-oligosaccharides in the gut.

Section 2: this compound as a Bioactive Molecule

In stark contrast to its unmodified counterparts, this compound is a fully acetylated derivative of cellohexose. This extensive modification dramatically alters its physicochemical properties, rendering it lipophilic and unable to be fermented by gut bacteria. Instead, this modification unlocks a different spectrum of biological activities, positioning it as a specialized enzyme inhibitor for research in diabetes, cancer, and inflammatory disorders.[2]

While direct comparative studies are not available, the bioactivity of acetylated oligosaccharides in general provides insights into the potential roles of this compound. Acetylation can enhance the ability of oligosaccharides to cross cell membranes and interact with intracellular targets.

Potential Mechanisms of Action for Acetylated Oligosaccharides
  • Enzyme Inhibition: Acetylation can alter the shape and electronic configuration of a carbohydrate, allowing it to fit into the active site of an enzyme and block its function. This is the described role of this compound.[2] For instance, acetylation of metabolic enzymes is a known regulatory mechanism that can inhibit their activity.

  • Modulation of Signaling Pathways: Peracetylated chitosan (B1678972) oligosaccharides have been shown to exert neuroprotective effects by regulating signaling pathways such as the PI3K/Akt/GSK3β pathway.[4][8] This suggests that acetylated cello-oligosaccharides could similarly interact with key signaling proteins.

  • Anti-inflammatory and Antioxidant Effects: Studies on other acetylated polysaccharides have demonstrated enhanced anti-inflammatory and antioxidant activities compared to their unmodified forms.

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a target enzyme.

Materials:

  • This compound

  • Target enzyme (e.g., a glycosidase, kinase, or other enzyme relevant to diabetes, cancer, or inflammation)

  • Substrate for the target enzyme that produces a detectable signal (e.g., colorimetric or fluorescent)

  • Assay buffer

  • Microplate reader

Procedure:

  • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.

  • In a microplate, add the assay buffer, the target enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction velocity against the inhibitor concentration.

Acetylated_Oligosaccharide_MoA AcCOS D-(+)-Cellohexose Eicosaacetate Cell_Membrane Cell Membrane AcCOS->Cell_Membrane Crosses membrane (lipophilic) Enzyme Target Enzyme (e.g., Kinase, Glycosidase) Cell_Membrane->Enzyme Signaling_Pathway Signaling Pathway Enzyme->Signaling_Pathway Inhibition Biological_Effect Biological Effect (e.g., Anti-inflammatory, Anti-tumor) Signaling_Pathway->Biological_Effect Modulation

Hypothetical mechanism for an acetylated oligosaccharide.

Conclusion

The comparison between this compound and other cello-oligosaccharides provides a compelling example of how chemical modification dictates biological function. While unmodified cello-oligosaccharides serve as valuable prebiotics for promoting gut health through microbial fermentation, the extensive acetylation of this compound transforms it into a lipophilic molecule with the potential to act as a specific enzyme inhibitor, offering a tool for research in complex diseases like cancer and diabetes. For researchers and drug developers, the choice between these molecules depends entirely on the biological system and therapeutic goal . The study of unmodified COS is relevant to gut health and microbiome modulation, while this compound and similar acetylated carbohydrates represent a distinct class of potential therapeutics that act directly on host cell targets.

References

Evaluating the In Vivo Efficacy of D-(+)-Cellohexose Eicosaacetate: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data repositories reveals a significant gap in the knowledge regarding the in vivo efficacy of D-(+)-Cellohexose eicosaacetate. Currently, there are no published studies detailing its biological effects, pharmacokinetic properties, or potential therapeutic applications in living organisms. A datasheet for this compound confirms its availability for research purposes but explicitly states that it is not intended for human, therapeutic, or diagnostic use, and provides no references to any biological studies.[1]

While research into related compounds, such as acetylated chitosan (B1678972) oligosaccharides, has suggested that the acetylation of carbohydrates can confer neuroprotective effects, and studies on cellulose (B213188) acetate (B1210297) nanoparticles have indicated low phytotoxicity, these findings cannot be directly extrapolated to this compound.[2][3] The specific biological activities of a molecule are intrinsically linked to its precise chemical structure.

Therefore, due to the absence of experimental data, it is not possible to provide a comparison guide on the in vivo efficacy of this compound based on existing evidence.

However, to aid researchers and drug development professionals in their own investigations of this compound, this guide provides a template for a comparative efficacy study. This framework outlines the necessary experimental protocols, data presentation structures, and visualizations that would be required to rigorously evaluate the in vivo efficacy of this compound against a hypothetical alternative, designated here as "Compound X."

Comparative Efficacy Data (Hypothetical)

The following tables are presented as a template for summarizing quantitative data from in vivo studies. Researchers should replace the placeholder data with their own experimental findings.

Table 1: Anti-Inflammatory Activity in a Murine Model of Rheumatoid Arthritis

CompoundDose (mg/kg)Paw Edema Reduction (%)TNF-α Serum Levels (pg/mL)IL-6 Serum Levels (pg/mL)
This compound 1015.2 ± 2.1450.3 ± 35.8310.7 ± 28.4
5042.5 ± 4.5280.1 ± 25.1195.2 ± 18.9
Compound X 1020.8 ± 2.9410.6 ± 30.2290.4 ± 25.1
5055.1 ± 5.8210.9 ± 20.7150.8 ± 15.3
Vehicle Control N/A0580.5 ± 42.3425.1 ± 39.6
Positive Control (Dexamethasone) 565.7 ± 6.2150.2 ± 15.8110.6 ± 12.1

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

CompoundDose (mg/kg, IV)Cmax (µg/mL)T½ (hours)AUC (µg·h/mL)Bioavailability (%)
This compound 1025.4 ± 3.12.8 ± 0.489.2 ± 9.715.3
Compound X 1048.9 ± 5.24.1 ± 0.6210.5 ± 22.435.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are example protocols for the hypothetical data presented above.

Murine Collagen-Induced Arthritis Model
  • Animal Model: Male DBA/1J mice, aged 8-10 weeks.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is administered 21 days after the primary immunization.

  • Dosing Regimen: this compound, Compound X, or vehicle control are administered orally once daily, beginning on the day of the booster injection and continuing for 14 days.

  • Efficacy Evaluation:

    • Paw edema is measured every other day using a plethysmometer.

    • At the end of the study, blood is collected via cardiac puncture for serum isolation.

    • Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats, aged 8-10 weeks, with cannulated jugular veins.

  • Drug Administration: A single intravenous (IV) or oral (PO) dose of this compound or Compound X is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Analysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, T½, AUC) are calculated using non-compartmental analysis. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways and Experimental Workflows

Visual representations are essential for conveying complex biological processes and experimental designs.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_treatment Therapeutic Intervention TNFa TNF-α IL6 IL-6 Cellohexose_Eicosaacetate D-(+)-Cellohexose Eicosaacetate Receptor Cell Surface Receptor Cellohexose_Eicosaacetate->Receptor Inhibition Compound_X Compound X Compound_X->Receptor Inhibition NFkB NF-κB Activation Receptor->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes ProInflammatory_Genes->TNFa ProInflammatory_Genes->IL6

Caption: Hypothetical inhibitory mechanism of action on a pro-inflammatory signaling pathway.

experimental_workflow cluster_animal_model In Vivo Model cluster_dosing Treatment Phase cluster_evaluation Efficacy Assessment cluster_data_analysis Data Analysis Induction Induce Arthritis in Mice Grouping Randomize into Treatment Groups Induction->Grouping Dosing Daily Oral Administration (14 days) Grouping->Dosing Paw_Measurement Measure Paw Edema Dosing->Paw_Measurement Blood_Collection Terminal Blood Collection Dosing->Blood_Collection Analysis Statistical Analysis Paw_Measurement->Analysis ELISA Cytokine Analysis (ELISA) Blood_Collection->ELISA ELISA->Analysis

Caption: Experimental workflow for the murine model of rheumatoid arthritis.

References

benchmarking D-(+)-Cellohexose eicosaacetate against standard-of-care treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bio-chemical databases reveals a significant gap in experimental data regarding the biological activity and therapeutic potential of D-(+)-Cellohexose eicosaacetate. While this compound is commercially available as a specialized enzyme inhibitor for research purposes in the fields of diabetes, cancer, and inflammatory disorders, no peer-reviewed studies detailing its specific mechanism of action, efficacy, or comparative performance against standard-of-care treatments could be identified.

This compound is a highly purified, acetylated cello-oligosaccharide. While the broader class of acetylated oligosaccharides has shown promise in various therapeutic areas, the specific biological functions of this compound remain uncharacterized in the public domain. This lack of data precludes a direct comparison with established therapeutic agents.

Potential Areas of Investigation based on Related Compounds:

While no direct data exists for this compound, research on other acetylated oligosaccharides provides a foundation for potential mechanisms and therapeutic targets that could be explored.

  • Anti-Cancer Properties: Some acetylated oligosaccharides have been investigated for their ability to modulate immune responses and inhibit cancer cell proliferation. For instance, acetylated xylo-oligosaccharides have demonstrated inhibitory effects on colon cancer cells. The proposed mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.

  • Diabetes Management: Certain water-soluble acetylated cellulose (B213188) derivatives have been shown to improve glucose tolerance in preclinical models. The mechanism is thought to involve the modulation of gut microbiota and the production of short-chain fatty acids, which can influence systemic glucose metabolism.

  • Anti-Inflammatory Effects: The degree of acetylation on some oligosaccharides, such as chitooligosaccharides, appears to be a critical factor in their anti-inflammatory activity. These compounds can modulate the production of inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

Hypothetical Experimental Workflow:

To benchmark this compound against standard-of-care treatments, a systematic experimental approach would be required. The following workflow illustrates the necessary steps to generate the data required for a comparative analysis.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical In Vivo Studies cluster_2 Phase 3: Data Analysis and Comparison a1 Target Identification (Enzyme Inhibition Assays) a2 Cell-Based Assays (Cancer Cell Lines, Immune Cells, etc.) a1->a2 a3 Mechanism of Action Studies (Signaling Pathway Analysis) a2->a3 b1 Animal Model Selection (e.g., Xenograft models for cancer) a3->b1 Promising in vitro results b2 Efficacy Studies vs. Standard of Care (e.g., Chemotherapy, Metformin) b1->b2 b3 Toxicity and Pharmacokinetic Profiling b2->b3 c1 Quantitative Data Summarization (Tables of IC50, Tumor Growth Inhibition) b3->c1 In vivo data collection c2 Comparative Analysis c1->c2

Caption: Hypothetical workflow for benchmarking this compound.

Conclusion

At present, a comparison guide for this compound against standard-of-care treatments cannot be compiled due to the absence of published experimental data. The information available from commercial suppliers identifies it as a research tool, but its biological effects and potential therapeutic applications have not been documented in scientific literature. Future research, following a rigorous experimental workflow as outlined above, is necessary to elucidate the pharmacological properties of this compound and determine its potential for clinical development. Researchers in drug development and related fields are encouraged to conduct foundational studies to characterize the activity of this compound, which will be a prerequisite for any meaningful comparison with existing therapies.

Safety Operating Guide

Proper Disposal of D-(+)-Cellohexose Eicosaacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Safety and Handling Profile

Based on information for related cello-oligosaccharides, D-(+)-Cellohexose eicosaacetate should be handled in accordance with good industrial hygiene and safety practices.[3] Key handling recommendations include using personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding dust formation.[2][3]

Quantitative Data for Related Compounds

The table below summarizes the physical and chemical properties of D-(+)-Cellobiose, a related and well-characterized oligosaccharide. This information can serve as a general reference in the absence of specific data for this compound.

PropertyValue
Physical State Powder, Solid[3]
Appearance White[3]
Odor Odorless[3]
Solubility Soluble in water[3]
Melting Point 239 °C / 462.2 °F[3]
Stability Hygroscopic[1]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the disposal of this compound and its contaminated materials.

Step 1: Waste Characterization
  • Initial Assessment : Treat all chemical waste as potentially hazardous until a formal determination is made.[4]

  • Consult Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office to confirm the classification of this compound. The EHS office will provide the final determination on whether it can be disposed of as non-hazardous waste.[4][5]

Step 2: Waste Collection and Storage
  • Container Selection : Use a designated, leak-proof container with a screw-on cap for collecting the solid waste.[6] The original product container is often the best choice for waste storage.[4] Ensure the container is compatible with the chemical.[7]

  • Labeling : As soon as the container is designated for waste, affix a "Hazardous Waste" tag provided by your EHS office.[4][5] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations.[5]

    • The date waste was first added.[5]

    • The principal investigator's name and contact information.[5]

    • The laboratory location (building and room number).[5]

  • Segregation : Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[8] Ensure it is segregated from incompatible materials such as strong bases and oxidizing agents.[3]

  • Secondary Containment : Place the waste container in a secondary container, such as a lab tray, to contain any potential spills or leaks.[6]

Step 3: Disposal of Contaminated Labware
  • Solid Waste : Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected as solid chemical waste.[6][9] These items can typically be double-bagged in clear plastic bags, sealed, and labeled with the chemical constituents for disposal.[6]

  • Sharps : Any contaminated sharps must be disposed of in a designated sharps container.

Step 4: Arranging for Waste Pickup
  • Request Collection : Once the waste container is full, or before the accumulation time limit (typically 90-180 days) is reached, submit a chemical waste collection request to your institution's EHS office.[6][8]

  • Do Not Dispose in Regular Trash or Sewer : Never dispose of chemical waste in the regular trash or down the sanitary sewer unless you have explicit written permission from your EHS department.[5][10]

Disposal of Empty Containers

  • Triple Rinsing : If the container held a non-hazardous substance, it can often be disposed of in the regular trash after being triple-rinsed with water.[7] The rinsate from a non-hazardous chemical may be suitable for drain disposal, but always confirm with your EHS office.[10]

  • Defacing Labels : Before disposing of the rinsed container, completely deface or remove all chemical labels.[4]

  • Cap Removal : Remove the cap before placing the container in the trash to indicate that it is empty.[4]

Spill Cleanup Procedures

  • Immediate Action : In the event of a spill, clean it up immediately.[4]

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it into a designated waste container.[2]

  • Waste Disposal : All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[4][9]

  • Reporting : For large spills that cannot be managed by laboratory personnel, evacuate the area and contact your institution's EHS office immediately.[4]

Disposal Workflow

G cluster_prep Step 1: Preparation & Characterization cluster_collection Step 2: Collection & Labeling cluster_disposal Step 3: Final Disposal cluster_spill Spill / Empty Container A Identify D-(+)-Cellohexose eicosaacetate as waste B Consult Institutional EHS for waste classification A->B C Select compatible, sealed container B->C Proceed with collection D Affix 'Hazardous Waste' tag with full chemical name and details C->D E Store in designated satellite accumulation area with secondary containment D->E F Container is full or time limit is approaching G Submit waste pickup request to EHS F->G H EHS collects waste for proper disposal G->H I Spill Occurs J Clean up with appropriate PPE, collect waste I->J J->E Manage as hazardous waste K Empty Container L Triple-rinse, deface label, dispose in trash (per EHS) K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-(+)-Cellohexose eicosaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

D-(+)-Cellohexose eicosaacetate is a white to off-white powder.[1] While specific hazard information is not available, its unacetylated precursors, such as D-(+)-Cellohexaose, are not classified as hazardous. However, due to its fine powder form, appropriate precautions should be taken to avoid inhalation and direct contact.

PropertyValueSource
CAS Number 355012-91-8[2]
Molecular Formula C76H102O51[2]
Molecular Weight 1831.59[][4]
Physical Form White to off-white powder[1]
Storage Temperature 4°C[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum standard:

PPE CategoryItemRationale
Hand Protection Nitrile glovesProtects against skin contact.
Eye Protection Safety glasses with side shields or gogglesPrevents eye exposure to airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N95) may be appropriate if handling large quantities or if dust generation is likely.Minimizes inhalation of airborne powder.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified above.

  • Handling :

    • Retrieve the this compound container from its 4°C storage.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Handle the powder in a well-ventilated area. For procedures with a high likelihood of dust generation, use a fume hood or a ventilated balance enclosure.

    • Weigh the desired amount of the compound using a clean spatula and weighing paper or a suitable container.

    • Minimize the creation of dust.

    • Close the container tightly after use and return it to 4°C storage.

  • Post-Handling :

    • Clean the work area, including the balance and any potentially contaminated surfaces.

    • Remove and dispose of gloves and any contaminated disposable materials as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan

As this compound is an acetylated sugar and related compounds are considered non-hazardous, it can likely be disposed of as non-hazardous solid organic waste.[5][6] Always adhere to local, state, and federal regulations for chemical waste disposal.

  • Solid Waste :

    • Collect excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled waste container.

    • The container should be clearly labeled as "Non-hazardous Solid Organic Waste" and include the chemical name.[5]

  • Empty Containers :

    • Rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual powder.

    • The rinsate should be collected and disposed of as chemical waste, following institutional guidelines.

    • Once clean, deface the label on the empty container and dispose of it with regular laboratory glass or plastic waste.

Experimental Workflow: Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe retrieve Retrieve from 4°C Storage don_ppe->retrieve equilibrate Equilibrate to Room Temp retrieve->equilibrate weigh Weigh in Ventilated Area equilibrate->weigh store Return to Storage weigh->store collect_solid Collect Solid Waste weigh->collect_solid clean_containers Clean Empty Containers weigh->clean_containers dispose_solid Dispose as Non-hazardous collect_solid->dispose_solid dispose_containers Dispose of Containers clean_containers->dispose_containers

Caption: Workflow for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.